VMD-928
Description
Properties
CAS No. |
1802770-18-8 |
|---|---|
Molecular Formula |
C31H32N4O4 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
4-[[4-amino-3-(4-cyclohexylpiperazin-1-yl)-9,10-dioxoanthracen-1-yl]amino]benzoic acid |
InChI |
InChI=1S/C31H32N4O4/c32-28-25(35-16-14-34(15-17-35)21-6-2-1-3-7-21)18-24(33-20-12-10-19(11-13-20)31(38)39)26-27(28)30(37)23-9-5-4-8-22(23)29(26)36/h4-5,8-13,18,21,33H,1-3,6-7,14-17,32H2,(H,38,39) |
InChI Key |
YLGUWQFLCMWHDK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
VMD-928: A Deep Dive into the Mechanism of Action of a Novel Allosteric TrkA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VMD-928 is a first-in-class, orally bioavailable, small-molecule inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1][2][3] It distinguishes itself from other Trk inhibitors through its unique dual mechanism of action: it is both an allosteric and an irreversible inhibitor.[1][2][3] this compound acts as a "molecular glue," inducing the dimerization of two TrkA proteins, which leads to the inhibition of its kinase activity and downstream oncogenic signaling.[1][2] This novel mechanism allows this compound to overcome resistance to traditional ATP-competitive Trk inhibitors. Currently in Phase 1 clinical development (NCT03556228) for the treatment of solid tumors and lymphomas, this compound represents a promising new therapeutic strategy for cancers driven by TrkA overexpression or NTRK1 gene fusions.[3][4]
Introduction: The TrkA Signaling Pathway in Cancer
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3] Upon binding to their respective neurotrophin ligands (e.g., Nerve Growth Factor [NGF] for TrkA), these receptors dimerize and autophosphorylate, activating downstream signaling cascades critical for cell survival, proliferation, and differentiation.[5] These pathways include the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[5]
In the context of cancer, aberrant TrkA signaling, driven by NTRK1 gene fusions or protein overexpression, can lead to uncontrolled cell growth and tumor progression.[1][2] Consequently, TrkA has emerged as a compelling therapeutic target. While first-generation ATP-competitive Trk inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown clinical efficacy, the development of resistance, often through mutations in the ATP-binding site, remains a significant challenge.[3]
This compound: A Differentiated Mechanism of Action
This compound offers a distinct approach to TrkA inhibition, characterized by three key features:
-
Allosteric Inhibition: this compound binds to a novel allosteric site on the TrkA protein, distinct from the highly conserved ATP-binding pocket.[3] This non-competitive mode of inhibition makes this compound insensitive to common resistance mutations that affect ATP-competitive inhibitors, such as the G667C mutation.[3]
-
Irreversible Binding: this compound forms a covalent bond with its target, leading to sustained and irreversible inhibition of TrkA. This prolonged duration of action may translate to improved therapeutic efficacy.
-
Molecular Glue: A unique aspect of this compound's mechanism is its ability to act as a "molecular glue," inducing the dimerization of two TrkA proteins.[1][2] This stabilized, inactive dimer prevents the conformational changes necessary for kinase activation and subsequent downstream signaling.
This multifaceted mechanism of action provides a strong rationale for the development of this compound as a next-generation TrkA inhibitor with the potential to overcome known resistance mechanisms.
Signaling Pathway Inhibition
This compound effectively blocks the downstream signaling cascades mediated by TrkA. A key indicator of this is the dose-dependent inhibition of activated ERK (extracellular signal-regulated kinase), a critical node in the Ras/MAPK pathway and a hallmark of cancer cell proliferation.[1][2]
Caption: this compound induced inhibition of the TrkA signaling pathway.
Quantitative Data
While specific IC50, Ki, or EC50 values for this compound are not publicly available at this time, likely due to the ongoing clinical development, the preclinical data indicates high potency and selectivity.
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | Activity | Notes |
| TrkA (NTRK1) | Potent Inhibition | Allosteric and irreversible binding. |
| TrkB (NTRK2) | Little to no activity | Highly selective for TrkA.[1][3] |
| TrkC (NTRK3) | Little to no activity | Highly selective for TrkA.[1][3] |
| Panel of 348 other kinases | Little to no activity | Demonstrates high target specificity.[1][3] |
Table 2: Clinical Pharmacokinetics (Phase 1)
| Parameter | Value | Notes |
| Dosing | Oral, twice daily | Investigated in a dose-escalation study.[3] |
| Recommended Phase 2 Dose (RP2D) | 600 mg twice daily (1200 mg total) | Determined from the dose-escalation phase.[2] |
| Trough Concentrations (Ctrough) | Ranged from 5.3 to 727 ng/mL | Observed across dose escalation cohorts from 300 mg/day to 2400 mg/day.[2] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize a novel kinase inhibitor like this compound.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay is designed to determine the direct inhibitory activity of this compound on purified TrkA enzyme.
Objective: To quantify the concentration-dependent inhibition of TrkA kinase activity by this compound and determine its IC50 value.
Methodology:
-
Reagents and Materials:
-
Recombinant human TrkA kinase domain.
-
Biotinylated peptide substrate for TrkA.
-
ATP (Adenosine triphosphate).
-
This compound stock solution (in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., HTRF, luminescence-based).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the TrkA enzyme to the wells of the assay plate.
-
Add the this compound dilutions to the wells containing the enzyme and pre-incubate to allow for binding (incubation time can be varied to assess time-dependent inhibition for irreversible inhibitors).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal (e.g., fluorescence, luminescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of this compound with TrkA in a cellular context.
Objective: To demonstrate that this compound binds to and stabilizes TrkA in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line with endogenous or overexpressed TrkA.
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of soluble TrkA in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble TrkA as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Alternatively, perform an isothermal dose-response experiment at a single temperature to determine the EC50 for target engagement.
-
Western Blot for Phospho-ERK Inhibition (Cell-Based Assay)
This assay assesses the functional consequence of TrkA inhibition by this compound on a key downstream signaling molecule.
Objective: To measure the effect of this compound on the phosphorylation of ERK in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a TrkA-dependent cancer cell line.
-
Starve the cells to reduce basal signaling, then treat with various concentrations of this compound.
-
Stimulate the cells with NGF to activate the TrkA pathway.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal and plot the inhibition of ERK phosphorylation as a function of this compound concentration to determine the cellular EC50.
-
Clinical Development and Future Directions
This compound is currently being evaluated in a Phase 1 clinical trial (NCT03556228) in patients with advanced solid tumors or lymphoma.[3][4] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.[3] The recommended Phase 2 dose has been established at 600 mg twice daily.[2] Expansion cohorts are enrolling patients with tumors known to have high TrkA expression, such as thymic carcinoma, mesothelioma, and certain squamous cell carcinomas.[2]
The unique allosteric and irreversible mechanism of this compound holds significant promise for patients with TrkA-driven cancers, particularly those who have developed resistance to conventional ATP-competitive inhibitors. Future research will likely focus on further elucidating the structural basis of its "molecular glue" activity, identifying predictive biomarkers of response, and exploring potential combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
VMD-928: A Technical Guide to a Novel Allosteric and Irreversible TrkA-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMD-928 is an orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A (TrkA), a key signaling protein implicated in the growth and survival of various tumors. What sets this compound apart is its unique dual mechanism of action: it is both an allosteric and an irreversible inhibitor. This allows it to bind to a non-ATP competitive site on the TrkA protein, leading to its inactivation. This novel approach offers the potential to overcome resistance mechanisms that have been observed with traditional ATP-competitive kinase inhibitors. Preclinical data suggests high selectivity for TrkA over other kinases, including its close family members TrkB and TrkC. This compound is currently being investigated in a Phase 1 clinical trial for the treatment of solid tumors and lymphomas. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies used in its characterization.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] However, aberrant activation of these kinases, particularly through gene fusions or overexpression, has been identified as an oncogenic driver in a wide range of cancers.[1][2] The nerve growth factor (NGF) is the specific ligand for TrkA, and its binding initiates a signaling cascade that promotes cell proliferation, survival, and differentiation.[3]
This compound is a first-in-class small molecule inhibitor that selectively targets TrkA.[2] Its development is a significant step forward in precision oncology, particularly for patients with tumors harboring TrkA alterations.
Mechanism of Action
This compound exhibits a dual mechanism of action that distinguishes it from many other kinase inhibitors. It functions as both an allosteric and an irreversible inhibitor of TrkA.[2]
-
Allosteric Inhibition: Unlike traditional kinase inhibitors that compete with ATP for binding at the kinase's active site, this compound binds to a distinct, allosteric site on the TrkA protein. This non-competitive inhibition means its efficacy is not hampered by high intracellular ATP concentrations.[2]
-
Irreversible Binding: this compound forms a covalent bond with the TrkA protein, leading to its permanent inactivation. This irreversible nature can provide a more sustained inhibition of the target.[2]
This unique mechanism has been described as acting like a "molecular glue," effectively holding two TrkA proteins together and preventing their function.[4] This mode of action is particularly promising for overcoming acquired resistance to ATP-competitive inhibitors, such as the G667C mutation.[2]
Signaling Pathway
Upon binding of its ligand, NGF, the TrkA receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. The primary pathways activated by TrkA include the RAS/MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, which is a key regulator of cell survival. This compound, by inhibiting TrkA, effectively blocks these downstream signals, leading to the suppression of tumor growth and the induction of apoptosis.
Preclinical Data
In Vitro Activity
This compound has demonstrated high selectivity for TrkA in preclinical studies. In vitro kinase assays have shown that this compound has little to no activity against a large panel of 348 other kinases, including the closely related TrkB and TrkC receptors.[2] This high degree of selectivity is a critical attribute, as off-target kinase inhibition can lead to undesirable side effects.
While specific IC50 values from these extensive panels are not publicly available, the qualitative data strongly supports the selective nature of this compound.
In Vivo Efficacy
Animal studies have provided evidence for the in vivo anti-tumor activity of this compound. In these studies, oral administration of this compound led to a decrease in the growth rate of certain types of tumors.[5] Additionally, this compound has been shown to reduce pain in animal models, which is consistent with the known role of TrkA in pain signaling.[5]
Clinical Development
This compound is currently being evaluated in a first-in-human, open-label, Phase 1 clinical trial (NCT03556228).[2] This study is designed to assess the safety, pharmacokinetics, and pharmacodynamics of this compound in adult patients with advanced solid tumors or lymphoma.[2]
Study Design
The clinical trial is a dose-escalation study to determine the recommended Phase 2 dose (RP2D).[2] Key objectives of the study include:
-
Evaluating the safety and tolerability of this compound.
-
Characterizing the pharmacokinetic and pharmacodynamic profiles.
-
Assessing the preliminary anti-tumor activity.
Preliminary Clinical Data
The dose-escalation phase of the trial has been completed, and a recommended Phase 2 dose of 600 mg twice daily (1200 mg total daily dose) has been established.[4]
Table 1: Phase 1 Clinical Trial Dose Escalation and Pharmacokinetics
| Dose Level (mg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Trough Concentrations (Ctrough, ng/mL) Range |
| 300 - 2400 | 20 | One DLT of elevated bilirubin, AST, and ALT at 2400 mg/day | 5.3 to 727 |
Data sourced from a 2021 ASCO presentation.[4]
Common adverse events reported were primarily gastrointestinal and included dark stool, elevated liver enzymes (mainly at the highest dose), fatigue, nausea or vomiting, and decreased appetite.[4]
Experimental Protocols
While detailed, step-by-step protocols for the specific preclinical assays used to characterize this compound are not publicly available, this section outlines the general methodologies that are typically employed for such investigations.
Kinase Selectivity Profiling (General Protocol)
A common method for assessing kinase selectivity is through in vitro kinase assays.
-
Assay Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of a panel of kinases. This is typically done by quantifying the amount of phosphorylated substrate produced.
-
Materials:
-
Recombinant human kinases.
-
Specific peptide or protein substrates for each kinase.
-
ATP.
-
Assay buffer.
-
This compound at various concentrations.
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
-
Procedure:
-
Kinase, substrate, and this compound are incubated together in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
A detection reagent is added, and the signal (e.g., fluorescence, luminescence) is measured.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
-
Cell-Based Proliferation Assays (General Protocol)
These assays determine the effect of a compound on the growth of cancer cell lines.
-
Cell Lines: Cancer cell lines with known TrkA alterations (e.g., fusions or overexpression) would be used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound.
-
After a specified incubation period (typically 72 hours), cell viability is assessed using a reagent such as MTT or CellTiter-Glo.
-
The GI50 (the concentration that causes 50% growth inhibition) is then determined.
-
In Vivo Xenograft Studies (General Protocol)
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Procedure:
-
Human cancer cells with TrkA alterations are implanted subcutaneously into the mice.
-
Once the tumors reach a certain size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally, while the control group receives a vehicle.
-
Tumor size is measured regularly throughout the study.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting to assess target engagement).
-
Conclusion
This compound represents a promising new therapeutic agent for the treatment of cancers driven by TrkA alterations. Its novel allosteric and irreversible mechanism of action, coupled with its high selectivity, offers the potential for improved efficacy and a better safety profile compared to less selective kinase inhibitors. The ongoing Phase 1 clinical trial will provide crucial data on its safety and preliminary efficacy in humans. As more data becomes available, this compound could become a valuable addition to the arsenal (B13267) of targeted therapies for cancer patients.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and preclinical characterization of novel small molecule TRK and ROS1 tyrosine kinase inhibitors for the treatment of cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
VMD-928: A Deep Dive into Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VMD-928 is an orally bioavailable, selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA), a key receptor tyrosine kinase implicated in the growth and survival of various tumors.[1][2] By binding to TrkA, this compound prevents its activation by neurotrophins, consequently inhibiting critical downstream signaling pathways that drive oncogenesis.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. We will explore the mechanism of action of this compound, summarize available quantitative data, and provide detailed experimental methodologies for key assays used to characterize its activity.
Introduction to this compound and its Target: TrkA
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a high-affinity receptor for nerve growth factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events crucial for neuronal cell survival, differentiation, and proliferation. In the context of cancer, aberrant TrkA signaling, driven by NTRK1 gene fusions or TrkA protein overexpression, is a potent oncogenic driver in a variety of solid tumors.[2][3]
This compound distinguishes itself from other Trk inhibitors through its unique allosteric and irreversible mechanism of action.[2] Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound binds to a distinct allosteric site on the TrkA protein.[2] This mode of inhibition is significant as it can overcome potential resistance mechanisms that arise from mutations in the ATP-binding pocket.[2]
Core Downstream Signaling Pathways of TrkA
The activation of TrkA triggers three primary downstream signaling cascades: the RAS/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway. These pathways are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.
The RAS/MAPK Pathway
The RAS/MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon TrkA activation, adaptor proteins such as Shc and Grb2 are recruited to the phosphorylated receptor, leading to the activation of the small GTPase RAS. Activated RAS, in turn, initiates a phosphorylation cascade involving RAF, MEK, and finally, the Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors that control gene expression related to cell cycle progression and proliferation. This compound, by inhibiting TrkA, is expected to suppress the activation of this entire cascade, with a notable downstream effect being the reduction of activated ERK.[3][4]
The PI3K/AKT Pathway
The PI3K/AKT pathway is a major signaling route that promotes cell survival and inhibits apoptosis. Activated TrkA recruits and activates Phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT (also known as Protein Kinase B) and PDK1. This colocalization at the plasma membrane leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a wide range of downstream targets that regulate cell survival, growth, and metabolism. Inhibition of TrkA by this compound is anticipated to lead to a decrease in AKT phosphorylation.
The PLCγ Pathway
The Phospholipase C gamma (PLCγ) pathway is involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC). Activated TrkA phosphorylates and activates PLCγ, which then hydrolyzes PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. DAG, along with calcium, activates PKC, which in turn phosphorylates various downstream targets involved in cell growth and differentiation.
Visualizing the Impact of this compound on TrkA Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the core TrkA downstream signaling pathways and the inhibitory action of this compound.
Quantitative Analysis of this compound Activity
While detailed quantitative data from preclinical and clinical studies on this compound's direct impact on downstream signaling markers are not yet extensively published, the primary measure of its potency is its inhibitory effect on TrkA kinase activity. Information from public sources indicates that this compound has little to no activity against 348 other kinases, including the closely related TrkB and TrkC, highlighting its selectivity.[2]
A Phase 1 clinical trial (NCT03556228) has been completed, and the recommended Phase 2 dose has been established at 600 mg twice daily (1200 mg total per day).[3] In this study, pharmacokinetics were characterized, with trough concentrations (Ctrough) ranging from 5.3 to 727 ng/mL across dose escalation cohorts.[3] The study also aims to assess the biological activity of this compound by collecting tumor samples before and after treatment, which should provide more quantitative data on the inhibition of downstream signaling pathways in the future.[5]
| Parameter | Value | Source |
| Target | Tropomyosin receptor kinase A (TrkA) | [1] |
| Mechanism of Action | Allosteric, irreversible inhibitor | [2] |
| Selectivity | Selective for TrkA over TrkB, TrkC, and 348 other kinases | [2] |
| Recommended Phase 2 Dose | 600 mg twice daily (1200 mg/day) | [3] |
| Phase 1 Ctrough Range | 5.3 - 727 ng/mL | [3] |
Experimental Protocols
The following sections outline general methodologies for key experiments used to characterize the activity of TrkA inhibitors like this compound. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.
TrkA Kinase Activity Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of this compound on TrkA kinase.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a specific substrate by the TrkA enzyme.
Materials:
-
Recombinant human TrkA enzyme
-
Biotinylated peptide substrate for TrkA
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Stop solution (e.g., EDTA)
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the TrkA enzyme, the test compound at various concentrations, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Phospho-TrkA and Downstream Signaling Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of TrkA and its downstream effectors (ERK, AKT) in a cellular context.
Principle: Western blotting is used to detect specific proteins in a cell lysate. Phospho-specific antibodies allow for the detection of the activated, phosphorylated forms of the proteins of interest.
Materials:
-
Cancer cell line with TrkA overexpression or NTRK1 fusion (e.g., as identified in clinical trial NCT03556228).
-
Cell culture medium and supplements.
-
This compound.
-
NGF (for stimulating the pathway).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-TrkA, anti-total-TrkA, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting membranes.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with NGF for a short period (e.g., 10-15 minutes) to activate the TrkA pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line with TrkA overexpression or NTRK1 fusion.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject the cancer cells into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once or twice daily, at predetermined doses.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant TrkA signaling. Its unique allosteric and irreversible mechanism of action offers a potential advantage in overcoming resistance to traditional ATP-competitive inhibitors. The inhibition of the core downstream signaling pathways—RAS/MAPK, PI3K/AKT, and PLCγ—is central to its anti-neoplastic activity. As more quantitative data from ongoing and future preclinical and clinical studies become available, a more detailed understanding of the pharmacodynamic effects of this compound on these pathways will emerge, further guiding its clinical development and application. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel TrkA inhibitors.
References
VMD-928: A Deep Dive into its Inhibitory Effect on ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VMD-928 is an investigational, orally bioavailable, allosteric, and irreversible selective inhibitor of Tropomyosin receptor kinase A (TrkA). By targeting TrkA, this compound effectively modulates downstream signaling pathways critical for tumor cell proliferation and survival. A key downstream effector of TrkA signaling is the Extracellular signal-regulated kinase (ERK), and this compound has been shown to dose-dependently inhibit its activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its specific effects on ERK phosphorylation, and the experimental methodologies used to characterize this interaction. The information is intended to support researchers and drug development professionals in understanding the therapeutic potential and molecular pharmacology of this novel TrkA inhibitor.
Introduction to this compound and its Target: TrkA
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. However, aberrant TrkA signaling, driven by gene fusions or protein overexpression, is an oncogenic driver in a variety of solid tumors[1][2]. Upon binding its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, most notably through the RAS/RAF/MEK/ERK pathway[3].
This compound represents a novel therapeutic strategy by selectively targeting TrkA. It is distinguished as an allosteric and irreversible inhibitor, meaning it binds to a site distinct from the ATP-binding pocket and forms a covalent bond, leading to sustained inhibition[4]. This mechanism of action may offer advantages over traditional ATP-competitive inhibitors, particularly in overcoming acquired resistance mutations.
The TrkA-ERK Signaling Pathway
The signaling cascade from TrkA to ERK is a well-established pathway in cancer biology. The activation of this pathway is a hallmark of many cancers and is central to understanding the mechanism of this compound.
As depicted in Figure 1, the binding of NGF to TrkA leads to its dimerization and autophosphorylation. This activated receptor then recruits adaptor proteins that activate the small GTPase RAS. Activated RAS initiates a kinase cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell proliferation, survival, and differentiation. This compound acts as a "molecular glue," inducing the dimerization of two TrkA proteins and thereby inhibiting its function and downstream signaling to effectors like ERK[1][2].
Quantitative Analysis of this compound on ERK Phosphorylation
While specific preclinical data on the IC50 of this compound for ERK phosphorylation is not publicly available in the reviewed literature, clinical trial information confirms a dose-dependent inhibition of TrkA functions and its downstream effectors, including activated ERK[1][2]. The following table summarizes the kind of quantitative data that would be generated in preclinical studies to characterize the effect of this compound.
| Parameter | Description | Expected Outcome with this compound |
| IC50 (p-ERK) | The concentration of this compound required to inhibit 50% of ERK phosphorylation in TrkA-driven cancer cell lines. | A low nanomolar to micromolar value, indicating potent inhibition. |
| % Inhibition | The percentage reduction in p-ERK levels at various concentrations of this compound. | A dose-dependent increase in the percentage inhibition of p-ERK. |
| Duration of Inhibition | The length of time that ERK phosphorylation remains suppressed after this compound treatment. | Sustained inhibition due to the irreversible binding mechanism of this compound. |
Note: This table is illustrative of the types of data generated in preclinical pharmacology studies. Specific values for this compound are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to elucidate the effect of this compound on ERK phosphorylation.
Western Blotting for p-ERK and Total ERK
This is a standard and essential assay to directly measure the levels of phosphorylated and total ERK in cells treated with this compound.
Objective: To quantify the change in ERK phosphorylation in response to this compound treatment.
Materials:
-
TrkA-dependent cancer cell line (e.g., KM12, CUTO-3)
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.
In-Cell Western™ or ELISA-based Assays
These are higher-throughput methods for quantifying protein phosphorylation.
Objective: To rapidly screen the dose-response of this compound on ERK phosphorylation.
Procedure (General):
-
Cells are seeded in 96-well or 384-well plates.
-
Following treatment with this compound, cells are fixed and permeabilized.
-
Primary antibodies against p-ERK and a normalization protein (e.g., total ERK or a housekeeping protein) are added.
-
Fluorescently-labeled secondary antibodies are used for detection.
-
The plate is scanned on an imaging system, and the fluorescence intensity is quantified.
Conclusion
This compound is a promising novel therapeutic agent that targets TrkA-driven cancers. Its unique allosteric and irreversible mechanism of action leads to potent and sustained inhibition of the TrkA receptor and its downstream signaling pathways. A critical consequence of this inhibition is the reduction of ERK phosphorylation, a key driver of cancer cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's effect on the ERK signaling cascade. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
VMD-928: A Novel Allosteric and Irreversible TrkA Inhibitor for NTRK Fusion-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tropomyosin receptor kinase (TRK) fusions, particularly those involving the NTRK1 gene encoding TrkA, are actionable oncogenic drivers in a variety of adult and pediatric solid tumors. First-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, have demonstrated significant efficacy in treating these cancers. However, the emergence of acquired resistance, often through mutations in the TRK kinase domain, necessitates the development of next-generation inhibitors. VMD-928 is a promising, orally bioavailable, second-generation TrkA-selective inhibitor with a unique dual mechanism of action, designed to address the challenge of resistance to existing therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound is distinguished by its novel dual mechanism of action: it is both an allosteric and an irreversible inhibitor of TrkA.[1][2] Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a non-ATP site, inducing a conformational change that inactivates the enzyme.[1][2] Furthermore, it forms an irreversible covalent bond, leading to sustained inhibition. This unique mechanism allows this compound to overcome acquired resistance mutations that affect the ATP-binding pocket, such as the G667C mutation.[1][2] Preclinical studies have shown that this compound is highly selective for TrkA, with little to no activity against TrkB, TrkC, and a panel of 348 other kinases.[1][2] One proposed mechanism describes this compound as a "molecular glue" that sticks two TrkA proteins together, thereby inhibiting their function and downstream signaling.[3]
Data Presentation
Preclinical Data
While specific IC50 values for this compound against wild-type and mutant TrkA are not publicly available in the reviewed literature, in vitro studies have confirmed its activity against acquired ATP-site mutations like G667C.[1][2] Furthermore, this compound demonstrated minimal activity against a large panel of other kinases, highlighting its selectivity for TrkA.[1][2] Information regarding in vivo efficacy in animal models is limited in the available literature.
Clinical Data: Phase 1 Study (NCT03556228)
A first-in-human, open-label, Phase 1 clinical trial (NCT03556228) has been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in adult patients with advanced solid tumors or lymphoma.[3][4][5][6]
Table 1: Phase 1 Dose Escalation and Pharmacokinetics [3][7]
| Dose Cohort (Total Daily Dose) | Number of Patients | Trough Concentrations (Ctrough, ng/mL) Range | Dose-Limiting Toxicities (DLTs) |
| 300 mg/day | N/A | 5.3 - 727 | None Reported |
| 600 mg/day | N/A | 5.3 - 727 | None Reported |
| 1200 mg/day | 15 | 5.3 - 727 | None Reported |
| 2400 mg/day | 3 | 5.3 - 727 | 1 (Elevated bilirubin, AST, and ALT) |
Table 2: Safety and Tolerability of this compound (at 1200 mg/day) [3]
| Adverse Event | Frequency |
| Dark stool | 35% |
| Elevated liver enzymes | 25% (primarily at 2400 mg/day) |
| Fatigue | 20% |
| Nausea or vomiting | 20% |
| Decreased appetite | 20% |
The recommended Phase 2 dose (RP2D) was established at 1200 mg per day (600 mg twice daily).[3] In terms of efficacy, one patient with adenoid cystic carcinoma experienced prolonged stable disease.[3] Further efficacy data from the expansion cohorts of this trial are awaited.
Signaling Pathways and Experimental Workflows
NTRK Fusion Signaling Pathway
NTRK gene fusions lead to the constitutive activation of the Trk receptor tyrosine kinase, resulting in ligand-independent activation of downstream signaling pathways that drive tumor growth and survival. The primary signaling cascades activated by TrkA are the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[8][9][10][11][12]
Caption: NTRK fusion protein signaling and the inhibitory action of this compound.
Experimental Workflow: In Vitro TrkA Kinase Inhibition Assay
This workflow outlines a typical biochemical assay to determine the in vitro inhibitory activity of a compound like this compound against TrkA.
Caption: A typical workflow for an in vitro TrkA kinase inhibition assay.
Experimental Protocols
In Vitro TrkA Kinase Inhibition Assay (Biochemical Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against the TrkA kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human TrkA enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
TrkA substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well assay plates
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient.
-
Dilute the recombinant TrkA enzyme and substrate in kinase buffer to their optimal working concentrations.
-
Prepare the ATP solution in kinase buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the this compound serial dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted TrkA enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell-Based TrkA Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit TrkA autophosphorylation in a cellular context.
Materials:
-
A cell line engineered to overexpress a TrkA fusion protein (e.g., derived from a patient tumor or a transfected cell line).
-
Cell culture medium and supplements.
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies:
-
Primary antibody against phosphorylated TrkA (p-TrkA).
-
Primary antibody against total TrkA.
-
Appropriate secondary antibodies.
-
-
Western blot reagents and equipment or ELISA-based detection system.
Procedure:
-
Cell Culture and Treatment:
-
Seed the TrkA fusion-positive cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of TrkA Phosphorylation (Western Blotting Example):
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against p-TrkA overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total TrkA to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-TrkA and total TrkA.
-
Normalize the p-TrkA signal to the total TrkA signal for each sample.
-
Calculate the percentage of inhibition of TrkA phosphorylation at each this compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value from the dose-response curve.
-
Conclusion
This compound represents a significant advancement in the development of therapies for NTRK1 fusion-positive cancers. Its unique dual allosteric and irreversible mechanism of action provides a promising strategy to overcome acquired resistance to first-generation TRK inhibitors. The initial clinical data demonstrate a manageable safety profile and establish a recommended dose for further investigation. As more data from ongoing clinical trials become available, the full potential of this compound in this patient population will be further elucidated. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and similar next-generation kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 6. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma [ctv.veeva.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. How selecting best therapy for metastatic NTRK fusion-positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine [mdpi.com]
- 12. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
VMD-928 in TrkA Overexpressing Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VMD-928 is an investigational, orally bioavailable small molecule that represents a novel approach to treating cancers characterized by the overexpression of Tropomyosin receptor kinase A (TrkA).[1][2] Developed by VM Oncology, this compound is a selective, allosteric, and irreversible inhibitor of TrkA.[1] This unique mechanism of action suggests the potential to overcome resistance mechanisms associated with traditional ATP-competitive kinase inhibitors.[1] this compound is currently being evaluated in a Phase 1 clinical trial (NCT03556228) for the treatment of advanced solid tumors and lymphomas.[3] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and clinical development status, with a focus on its application in TrkA overexpressing tumors.
Introduction to TrkA and Its Role in Cancer
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a high-affinity receptor for nerve growth factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, activating downstream signaling cascades crucial for neuronal survival and differentiation. However, aberrant TrkA signaling, either through gene fusions (NTRK1 fusions) or protein overexpression, is an established oncogenic driver in a variety of adult and pediatric cancers.[4] Dysregulated TrkA activity promotes tumor cell proliferation, survival, and metastasis through the activation of key signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[4] Consequently, TrkA has emerged as a compelling therapeutic target in oncology.
This compound: A Novel Allosteric and Irreversible TrkA Inhibitor
This compound is distinguished by its dual mechanism of action as both an allosteric and an irreversible inhibitor of TrkA.[1] Unlike traditional kinase inhibitors that compete with ATP at the enzyme's active site, this compound binds to an allosteric site on the TrkA protein.[1] This non-competitive inhibition is significant as it may retain activity against tumors that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding pocket (e.g., G667C).[1] Furthermore, the irreversible nature of this compound's binding is believed to provide a durable and potent inhibition of TrkA signaling.[1]
Preclinical studies have indicated that this compound acts as a "molecular glue," inducing the dimerization of two TrkA proteins, which leads to the inhibition of TrkA function and its downstream effectors, such as activated ERK.[4]
Preclinical Data
While specific quantitative preclinical data for this compound is not extensively available in the public domain, the following tables summarize the key characteristics and findings based on available information.
In Vitro Activity
| Parameter | Description | Finding | Citation |
| Target | Primary molecular target of this compound. | Tropomyosin receptor kinase A (TrkA) | |
| Mechanism of Action | How this compound interacts with its target. | Allosteric (non-ATP competitive) and irreversible inhibitor. | [1] |
| Selectivity | Activity against other kinases. | In vitro, this compound has demonstrated little to no activity against TrkB, TrkC, and a panel of 348 other kinases. | [1] |
| Resistance Profile | Activity against known resistance mutations. | In vitro, this compound is reported to be active against the G667C TrkA mutation, a known resistance mechanism to some ATP-competitive inhibitors. | [1] |
In Vivo and Pharmacological Data
Publicly available, detailed in vivo efficacy and pharmacokinetic data for this compound are limited. General statements from clinical trial investigators indicate that this compound has been tested in animal models and has shown a reduction in the growth rate of some tumors.[5]
| Parameter | Description | Finding | Citation |
| In Vivo Efficacy | Effect on tumor growth in animal models. | Decreased the growth rate of some tumor types in animal studies. | [5] |
| Bioavailability | The proportion of the drug that enters circulation. | Orally bioavailable. | [2] |
Clinical Development
This compound is currently under investigation in a Phase 1, multicenter, open-label, dose-escalation, and cohort expansion study (NCT03556228).[3]
Clinical Trial NCT03556228 Overview
| Parameter | Description | Details | Citation |
| Title | Official title of the clinical study. | An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects With Solid Tumors or Lymphoma. | [3] |
| Phase | The stage of the clinical trial. | Phase 1 | [6] |
| Patient Population | The characteristics of the study participants. | Adult subjects with advanced solid tumors or lymphoma that have progressed on or are non-responsive to available therapies. Patients are selected based on TrkA overexpression or NTRK1 gene fusion. | [6] |
| Primary Objectives | The main goals of the study. | To assess the safety and tolerability of this compound and to determine the recommended Phase 2 dose (RP2D). | [4] |
| Secondary Objectives | Additional goals of the study. | To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound and to assess its antitumor activity. | [4] |
Preliminary Clinical Findings
| Parameter | Description | Finding | Citation |
| Recommended Phase 2 Dose (RP2D) | The dose identified for further studies. | 1200 mg per day (administered as 600 mg twice daily). | [4] |
| Safety and Tolerability | The side effect profile of the drug. | This compound was generally well-tolerated. The most common treatment-related adverse events were gastrointestinal side effects. | [4] |
| Efficacy | Preliminary evidence of anti-tumor activity. | One patient with adenoid cystic carcinoma demonstrated prolonged stable disease. | [4] |
Signaling Pathways and Experimental Workflows
TrkA Signaling Pathway and this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 6. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
Preclinical Profile of VMD-928: A Novel Allosteric and Irreversible TrkA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMD-928 is an investigational, orally bioavailable small molecule that represents a novel class of tropomyosin receptor kinase A (TrkA) inhibitors.[1][2] As a highly selective, allosteric, and irreversible inhibitor of TrkA (also known as NTRK1), this compound is being developed for the treatment of solid tumors and lymphoma.[1][3] Its unique mechanism of action, which circumvents the ATP-binding site, offers a potential therapeutic advantage in overcoming resistance to traditional ATP-competitive Trk inhibitors.[3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro selectivity, and qualitative in vivo findings, to support further research and development efforts.
Core Mechanism of Action
This compound is distinguished by its dual allosteric and irreversible mechanism of action.[3] Unlike conventional kinase inhibitors that compete with ATP for binding, this compound binds to an allosteric site on the TrkA protein.[3] This binding is described as acting like a "molecular glue," inducing the dimerization of two TrkA proteins.[4][5] This action dose-dependently inhibits TrkA's function and subsequently blocks the activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/MAPK pathway, evidenced by the inhibition of activated ERK.[4][5] This non-competitive and irreversible binding profile suggests that this compound may be effective against acquired resistance mutations in the ATP-binding site, such as the G667C mutation, which can limit the efficacy of first-generation Trk inhibitors.[3]
Signaling Pathway
The signaling pathway targeted by this compound originates with the binding of nerve growth factor (NGF) to the TrkA receptor, leading to its dimerization and autophosphorylation. This activation triggers downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[1] this compound intervenes at the initial step by binding to TrkA allosterically and promoting an inactive dimer conformation, thereby preventing the activation of these downstream effectors.
Preclinical Data
While specific quantitative preclinical data from IND-enabling studies are not extensively published in the public domain, information from clinical trial disclosures and meeting abstracts provides insight into the selectivity and activity of this compound.
In Vitro Studies
This compound has demonstrated a high degree of selectivity for TrkA. In vitro kinase screening assays have shown that this compound has minimal to no activity against a large panel of other kinases, including the closely related TrkB and TrkC receptors.
| Target Class | Specific Targets | Activity Level | Citation |
| Kinases | 348 other kinases | Little to no activity | [3] |
| Trk Family Kinases | TrkB (NTRK2), TrkC (NTRK3) | Little to no activity | [3] |
In Vivo Studies
Preclinical in vivo studies have been conducted, and while detailed protocols and quantitative results are not publicly available, it has been reported that this compound, when administered as a single agent, has been shown to decrease the growth rate of some types of tumors in animal models.[6] Additionally, these studies have indicated that this compound may have analgesic properties, as it has been shown to decrease pain in animal studies.[6]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public literature. However, a general workflow for the preclinical assessment of a targeted oncology agent like this compound would typically involve the following stages.
Summary and Future Directions
This compound is a first-in-class, orally bioavailable, allosteric, and irreversible inhibitor of TrkA with a promising preclinical profile characterized by high selectivity and a novel mechanism of action. This unique approach suggests potential efficacy against tumors that have developed resistance to conventional ATP-competitive Trk inhibitors. While detailed quantitative preclinical data remains largely proprietary, the available information indicates that this compound effectively inhibits the TrkA signaling pathway and has demonstrated anti-tumor and analgesic effects in animal models. The ongoing Phase 1 clinical trial (NCT03556228) will provide further insights into the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors and lymphoma.[7] Further publication of preclinical data would be valuable to the scientific community to fully understand the therapeutic potential of this novel agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
VMD-928: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMD-928 is a first-in-class, orally bioavailable small molecule that acts as a selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA).[1] TrkA, encoded by the NTRK1 gene, is a high-affinity receptor for nerve growth factor (NGF) and its aberrant activation is a known oncogenic driver in a variety of solid tumors and lymphomas.[1] this compound's unique mechanism of action, which involves binding to a non-ATP-competitive site, offers a potential therapeutic advantage, particularly in overcoming resistance to traditional ATP-competitive Trk inhibitors.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of this compound.
Introduction: The Rationale for TrkA Inhibition
The TrkA signaling pathway plays a crucial role in the normal development and function of the nervous system. However, dysregulation of this pathway, through mechanisms such as gene fusions (NTRK1 fusions) or protein overexpression, can lead to uncontrolled cell proliferation, survival, and metastasis in various cancer types.[1] Traditional pan-Trk inhibitors, such as larotrectinib (B560067) and entrectinib, have demonstrated significant efficacy in patients with NTRK fusion-positive cancers. However, the development of acquired resistance, often through mutations in the ATP-binding site of the kinase domain, remains a clinical challenge.[1]
This compound was developed to address this unmet need. Its dual allosteric and irreversible binding mechanism is designed to provide potent and sustained inhibition of TrkA, even in the presence of ATP-site mutations that confer resistance to other inhibitors.[1]
Discovery and Preclinical Development
While specific details regarding the initial screening and lead optimization process for this compound are not extensively published in the public domain, the available information indicates a rational drug design approach targeting a novel allosteric site on the TrkA protein. Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of TrkA.
Mechanism of Action
This compound inhibits TrkA through a unique dual mechanism:
-
Allosteric Inhibition: It binds to a site distinct from the highly conserved ATP-binding pocket, leading to a conformational change that inactivates the kinase.[1]
-
Irreversible Binding: this compound forms a covalent bond with the TrkA protein, resulting in prolonged and sustained inhibition.
This non-competitive mode of action allows this compound to be effective against TrkA kinases with acquired resistance mutations in the ATP-binding site, such as the G667C mutation.[1]
In Vitro Selectivity and Potency
This compound has been shown to be highly selective for TrkA with minimal activity against other kinases, including the closely related TrkB and TrkC.[1] In vitro studies have demonstrated that this compound has little to no activity against a panel of 348 other kinases.[1] While specific IC50 values from these preclinical studies are not publicly available, the high selectivity is a key feature of its development profile.
Preclinical Efficacy in Animal Models
Preclinical studies in animal models have shown that this compound can decrease the growth rate of certain types of tumors when administered as a standalone therapy.[2] Additionally, these studies have suggested a potential role for this compound in pain reduction.[2] Specific quantitative data on tumor growth inhibition from these preclinical models have not been publicly disclosed.
Signaling Pathway
This compound's inhibition of TrkA phosphorylation blocks the activation of downstream signaling cascades that are critical for cancer cell proliferation and survival. The primary pathways affected are:
-
RAS/MAPK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: This pathway is central to cell growth, metabolism, and survival.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion.
Below is a diagram illustrating the TrkA signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been made publicly available. However, a general methodology for a key experiment such as an in vitro kinase assay is provided below as a representative example.
Representative In Vitro Kinase Assay Protocol
Objective: To determine the inhibitory activity of this compound against TrkA kinase.
Materials:
-
Recombinant human TrkA kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer
-
Detection reagent (e.g., HTRF® Kinase-Glo)
-
Microplate reader
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.
-
Kinase Reaction: The recombinant TrkA kinase is incubated with varying concentrations of this compound in the kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection reagent and a microplate reader.
-
Data Analysis: The IC50 value (the concentration of this compound required to inhibit 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT03556228) in adult patients with advanced solid tumors or lymphoma.[3] This is a first-in-human, open-label, dose-escalation, and cohort expansion study.[3]
Clinical Trial Design
The study is designed in three parts:[3]
-
Part 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. An accelerated titration scheme is being used.[3]
-
Part 2 (Cohort Expansion): To further evaluate the safety and efficacy of this compound at the RP2D in specific patient cohorts, including those with thymic, pancreatic, and triple-negative breast carcinoma, or other solid tumors with TrkA alterations.[3]
-
Part 3 (Biologically Active Dose Characterization): To further characterize the biologically active dose of this compound.[3]
Patient Population
The trial is enrolling adult patients with histologically or cytologically confirmed solid tumors or lymphoma that are not responsive to or have progressed after standard therapies.[4]
Preliminary Clinical Data
Preliminary results from the dose-escalation phase have been presented.
| Dose Level (mg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 300 | ||
| 600 | ||
| 1200 | ||
| 2400 |
Note: Specific patient numbers and DLTs for each dose level are not fully detailed in the publicly available abstracts.
Future Directions
The ongoing Phase 1 study of this compound will provide crucial information on its safety, tolerability, and preliminary efficacy. The unique allosteric and irreversible mechanism of action of this compound holds the promise of a new therapeutic option for patients with TrkA-driven malignancies, including those who have developed resistance to existing therapies. Further clinical development will likely focus on biomarker-selected patient populations to maximize the potential benefit of this targeted agent.
Conclusion
This compound represents a novel approach to targeting the TrkA signaling pathway in cancer. Its distinct mechanism of action as a selective, allosteric, and irreversible inhibitor offers the potential to overcome the limitations of current Trk inhibitors. The ongoing clinical evaluation will be instrumental in defining the role of this compound in the treatment of patients with advanced solid tumors and lymphomas.
References
- 1. researchgate.net [researchgate.net]
- 2. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
Methodological & Application
VMD-928 In Vitro Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMD-928 is an orally bioavailable, selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA), the protein product of the NTRK1 gene.[1][2][3] Unlike traditional ATP-competitive inhibitors, this compound binds to an allosteric site on the TrkA protein.[2][3][4] It acts as a molecular glue, inducing the dimerization of two TrkA proteins and locking them in an inactive conformation.[4][5] This dual mechanism of action—allosteric and irreversible inhibition—leads to a durable blockade of TrkA signaling pathways. This compound exhibits high selectivity for TrkA with minimal activity against TrkB and TrkC.[2][3]
Upregulation of the TrkA signaling pathway, through mechanisms such as NTRK1 gene fusions or protein overexpression, is an oncogenic driver in a variety of solid tumors.[4][5] Activated TrkA promotes cell proliferation, survival, and differentiation primarily through the Ras/MAPK and PI3K/Akt signaling cascades.[6] By inhibiting TrkA, this compound effectively suppresses these downstream pathways, leading to anti-proliferative effects in TrkA-dependent cancer cells.[1][4]
These application notes provide detailed protocols for the in vitro characterization of this compound in cell-based assays, focusing on its effects on cell viability and TrkA signaling.
Data Presentation
Due to the limited availability of public preclinical data for this compound, the following tables present illustrative data for a representative selective and irreversible TrkA inhibitor. This data is intended to provide a framework for the presentation of experimental results obtained using the protocols described herein.
Table 1: Anti-proliferative Activity of a Representative TrkA Inhibitor
| Cell Line | TrkA Status | Treatment Duration (hours) | IC50 (nM) |
| KM12 (Colon Carcinoma) | TPM3-NTRK1 Fusion | 72 | 8.5 |
| MCF10A-TrkA (Breast Epithelial) | TrkA Overexpression | 72 | 15.2 |
| A549 (Lung Carcinoma) | Low TrkA Expression | 72 | >10,000 |
| Ba/F3-ETV6-TRKC | TRKC Fusion | 72 | >10,000 |
Table 2: Inhibition of NGF-Stimulated TrkA Signaling by a Representative TrkA Inhibitor
| Cell Line | Treatment | p-TrkA (Tyr490) Inhibition (IC50, nM) | p-ERK1/2 (Thr202/Tyr204) Inhibition (IC50, nM) |
| MCF10A-TrkA | 100 ng/mL NGF | 5.8 | 12.5 |
| PC-12 (Pheochromocytoma) | 50 ng/mL NGF | 9.3 | 21.7 |
Mandatory Visualizations
TrkA Signaling Pathway and this compound Mechanism of Action
Caption: this compound allosterically and irreversibly inhibits TrkA kinase activity.
Experimental Workflow for this compound In Vitro Characterization
Caption: Workflow for evaluating this compound's effect on cell viability and signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
TrkA-dependent cancer cell lines (e.g., KM12, or engineered TrkA-overexpressing lines like MCF10A-TrkA)
-
Control cancer cell line with low/no TrkA expression (e.g., A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 2,000-5,000 cells/100 µL, optimize for each cell line). b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical final concentration range would be 0.1 nM to 10 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤0.1%). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. After 72 hours, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well. b. Mix gently on an orbital shaker to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot a dose-response curve (percentage viability vs. log of inhibitor concentration) and use a non-linear regression model to determine the IC50 value.
TrkA Signaling Pathway Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit NGF-induced phosphorylation of TrkA and its downstream effector, ERK.
Materials:
-
Cell line expressing functional TrkA (e.g., MCF10A-TrkA, PC-12)
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Nerve Growth Factor (NGF)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Seeding and Serum Starvation: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. The next day, replace the complete medium with serum-free medium and incubate overnight to reduce basal signaling activity.
-
Inhibitor Pre-treatment: a. Treat the serum-starved cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours at 37°C. The pre-incubation time is crucial for irreversible inhibitors to allow for covalent bond formation.
-
NGF Stimulation: a. Following pre-treatment, stimulate the cells with NGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control (no NGF).
-
Cell Lysis and Protein Quantification: a. Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add lysis buffer to each well, scrape the cells, and collect the lysates. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (e.g., anti-p-TrkA, anti-p-ERK) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. g. Strip the membrane and re-probe for total TrkA, total ERK, and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels for each sample. c. Express the inhibition of phosphorylation as a percentage relative to the NGF-stimulated, vehicle-treated control. d. Plot a dose-response curve and calculate the IC50 for the inhibition of TrkA and ERK phosphorylation.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VMD-928, a Selective TrkA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMD-928 is an orally bioavailable, selective, and irreversible allosteric inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1] Upregulation of TrkA signaling, through protein overexpression or gene fusions, is an oncogenic driver in a variety of solid tumors.[2][3] this compound acts as a "molecular glue," inducing the dimerization of two TrkA proteins and inhibiting its function and downstream signaling pathways, such as the MAPK/ERK pathway.[2][3] This novel mechanism of action makes this compound a promising therapeutic agent for tumors harboring TrkA alterations. Currently, this compound is under investigation in a Phase 1 clinical trial for the treatment of advanced solid tumors and lymphoma (NCT03556228).[1][4][5]
These application notes provide an overview of the preclinical evaluation of this compound, with a focus on the assessment of its half-maximal inhibitory concentration (IC50) in cancer cell lines. Due to the proprietary nature of early drug development, specific IC50 values for this compound in various cancer cell lines are not publicly available at this time. However, this document presents a template for data presentation and generalized protocols for determining these critical parameters.
Data Presentation
A crucial aspect of characterizing a novel anti-cancer agent is determining its potency across a panel of cancer cell lines. This is typically summarized in a table of IC50 values. While specific data for this compound is not available, Table 1 provides a template illustrating how such data would be presented. The selection of cell lines for testing would ideally include those with known NTRK1 fusions, TrkA overexpression, and as negative controls, cell lines without these alterations.
Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | NTRK1/TrkA Status | This compound IC50 (nM) |
| Lung Cancer | NTRK1 Fusion | Data not available | |
| Colon Cancer | NTRK1 Fusion | Data not available | |
| Thyroid Cancer | NTRK1 Fusion | Data not available | |
| Breast Cancer | TrkA Overexpression | Data not available | |
| Pancreatic Cancer | TrkA Overexpression | Data not available | |
| Glioblastoma | Wild-type | Data not available |
Signaling Pathway
This compound targets the TrkA signaling pathway. Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound, as an allosteric inhibitor, prevents the conformational changes required for TrkA activation, thereby blocking these downstream signals.
Caption: Simplified TrkA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for determining the IC50 value of a compound like this compound in cancer cell lines.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines of interest from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, RPMI-1640 or DMEM with 10% FBS.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 70-80% confluency to maintain exponential growth.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to measure the cytotoxic or cytostatic effects of this compound and determine its IC50.
Caption: A typical experimental workflow for determining the IC50 of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.
-
Include wells with medium and DMSO only as a vehicle control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings, typically 72 hours.
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Conclusion
This compound represents a targeted therapeutic strategy for cancers driven by TrkA activation. While specific in vitro potency data (IC50 values) are not yet in the public domain, the protocols and methodologies outlined here provide a framework for researchers to independently assess the activity of this compound or similar compounds in relevant cancer cell line models. Such studies are fundamental for advancing our understanding of this novel agent and its potential clinical applications.
References
Application Notes and Protocols for V-928 in a Murine Model of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMD-928 is a potent, orally bioavailable, and selective small-molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3] It functions as a dual allosteric and irreversible inhibitor, binding to a non-ATP competitive site on TrkA.[1][2] This unique mechanism of action prevents TrkA activation and the subsequent initiation of downstream signaling pathways, including the Ras/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation, survival, and inflammation.[2] While primarily investigated for its anti-neoplastic properties in clinical trials for solid tumors and lymphomas, the fundamental role of the NGF-TrkA signaling axis in promoting inflammation and fibrosis suggests a therapeutic potential for this compound in other pathological conditions.[4][5] One such condition is Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease characterized by aberrant fibroblast activation and excessive extracellular matrix deposition.
These application notes provide a comprehensive, albeit hypothetical, framework for evaluating the therapeutic efficacy of this compound in a preclinical murine model of bleomycin-induced pulmonary fibrosis. The protocols outlined below are based on established methodologies for this widely used animal model and are intended to serve as a detailed guide for researchers designing and executing such studies.
Signaling Pathway and Experimental Rationale
The NGF-TrkA signaling pathway is implicated in the pathogenesis of pulmonary fibrosis. Upregulation of this pathway can contribute to the inflammatory and fibrotic processes in the lungs. This compound, by selectively inhibiting TrkA, is hypothesized to interrupt these pathological cascades, thereby reducing lung inflammation, collagen deposition, and the progression of fibrosis.
Experimental Design and Workflow
A robust preclinical study to evaluate this compound in a bleomycin-induced pulmonary fibrosis model would involve several key stages, from animal selection and disease induction to therapeutic intervention and endpoint analysis. The following workflow provides a general overview of the experimental process.
Data Presentation: Summary of Anticipated Quantitative Data
The following tables provide a structured format for presenting the quantitative data that would be generated from the proposed study.
Table 1: Bronchoalveolar Lavage (BAL) Fluid Analysis
| Treatment Group | Total Cells (x10^5) | Macrophages (%) | Neutrophils (%) | Lymphocytes (%) | Total Protein (µg/mL) |
| Sham + Vehicle | |||||
| Bleomycin + Vehicle | |||||
| Bleomycin + this compound (Low Dose) | |||||
| Bleomycin + this compound (High Dose) | |||||
| Bleomycin + Positive Control |
Table 2: Lung Fibrosis and Signaling Pathway Analysis
| Treatment Group | Ashcroft Score (Histology) | Hydroxyproline Content (µ g/lung ) | p-TrkA / Total TrkA Ratio | p-AKT / Total AKT Ratio | p-ERK / Total ERK Ratio |
| Sham + Vehicle | |||||
| Bleomycin + Vehicle | |||||
| Bleomycin + this compound (Low Dose) | |||||
| Bleomycin + this compound (High Dose) | |||||
| Bleomycin + Positive Control |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
-
-
Induction of Fibrosis:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Suspend the anesthetized mouse on an intubation stand.
-
Visualize the trachea and intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.
-
The sham control group will receive 50 µL of sterile saline only.
-
Monitor the animals closely until they have fully recovered from anesthesia.
-
Protocol 2: this compound Administration
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). The final formulation should be a homogenous suspension.
-
-
Dosing Regimen:
-
Based on preclinical studies of other oral TrkA inhibitors in mice, a hypothetical dose range for this compound could be between 10 mg/kg and 50 mg/kg. A dose-response study is recommended.
-
Low Dose: 10 mg/kg
-
High Dose: 30 mg/kg
-
-
Administer this compound or vehicle control orally via gavage once daily, starting on day 7 post-bleomycin instillation and continuing until day 21.
-
Protocol 3: Bronchoalveolar Lavage (BAL)
-
Procedure:
-
At day 21, euthanize the mice with an overdose of anesthetic.
-
Expose the trachea and insert a cannula.
-
Perform BAL by instilling and retrieving 3 x 0.5 mL aliquots of ice-cold, sterile phosphate-buffered saline (PBS).
-
Pool the retrieved fluid for each animal.
-
-
Cell Analysis:
-
Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of macrophages, neutrophils, and lymphocytes.
-
-
Protein Analysis:
-
Use the supernatant from the initial centrifugation to measure the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Protocol 4: Lung Histopathology
-
Tissue Processing:
-
After BAL, perfuse the lungs with PBS via the right ventricle.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse in formalin for 24 hours.
-
Process the fixed lungs and embed in paraffin.
-
-
Staining:
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammation assessment.
-
Stain adjacent sections with Masson's Trichrome to visualize collagen deposition (blue staining).
-
-
Fibrosis Scoring:
-
Quantify the severity of fibrosis on the H&E stained slides using the semi-quantitative Ashcroft scoring method.
-
Protocol 5: Hydroxyproline Assay for Collagen Quantification
-
Tissue Preparation:
-
Excise the right lung (or a portion of it), weigh it, and freeze it at -80°C.
-
Lyophilize the lung tissue and re-weigh to obtain the dry weight.
-
-
Hydrolysis:
-
Hydrolyze the dried lung tissue in 6N HCl at 110°C for 18-24 hours.
-
-
Assay:
-
Neutralize the hydrolysate.
-
Use a commercial hydroxyproline assay kit or a standard colorimetric method to determine the hydroxyproline concentration.
-
Express the results as µg of hydroxyproline per right lung.
-
Protocol 6: Western Blot Analysis for TrkA Signaling
-
Protein Extraction:
-
Homogenize frozen lung tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-TrkA (Tyr490)
-
Total TrkA
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The provided application notes and protocols offer a detailed and structured approach for the preclinical evaluation of this compound in a murine model of bleomycin-induced pulmonary fibrosis. By systematically assessing the impact of this compound on key inflammatory and fibrotic endpoints, researchers can gain valuable insights into its therapeutic potential for IPF and other fibrotic diseases. The successful execution of these studies will provide the necessary preclinical data to support the further development of this compound for non-oncological indications.
References
- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of oral administration of nonselective Trk inhibitor on bladder overactivity in rodent models of prostatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
VMD-928: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMD-928 is an orally bioavailable, selective, and irreversible allosteric inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1][2] Upregulation of the TrkA signaling pathway, through mechanisms such as gene fusions or protein overexpression, is an oncogenic driver in a variety of solid tumors.[1] this compound acts as a "molecular glue," inducing the dimerization of two TrkA proteins, which leads to the dose-dependent inhibition of TrkA function and downstream signaling pathways, such as the MAPK/ERK pathway.[1] A key feature of this compound is its allosteric, non-ATP competitive mechanism of action, which allows it to overcome resistance to traditional ATP-competitive Trk inhibitors that can be rendered ineffective by mutations in the ATP-binding site.[3]
These application notes provide a summary of the known mechanism of action of this compound and a template for designing and executing in vivo preclinical studies to evaluate its efficacy. It is important to note that while preclinical animal studies have been conducted for this compound as part of its Investigational New Drug (IND) application, specific details regarding dosing, animal models, and pharmacokinetic data from these studies are not publicly available. The information presented herein is based on the available clinical trial information and general principles of in vivo cancer research.
Mechanism of Action and Signaling Pathway
This compound selectively targets the TrkA receptor tyrosine kinase. By binding to an allosteric site, it induces a conformational change that promotes the formation of an inactive TrkA dimer. This prevents the binding of its ligand, nerve growth factor (NGF), and subsequent receptor activation. The inhibition of TrkA phosphorylation blocks downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, and invasion.
Caption: Mechanism of action of this compound, an allosteric TrkA inhibitor.
In Vivo Experimental Design and Protocols
The following sections provide a generalized framework for conducting in vivo efficacy studies with this compound. The specific parameters, such as the choice of animal model and dosing regimen, will need to be optimized by the researchers based on their specific experimental goals.
Animal Model Selection
The choice of an appropriate animal model is critical for the successful evaluation of this compound's anti-tumor activity. Given that this compound targets TrkA, models with documented TrkA overexpression or NTRK1 gene fusions are recommended.
Table 1: Recommended In Vivo Models for this compound Efficacy Studies
| Model Type | Description | Rationale for Use with this compound |
| Cell Line-Derived Xenografts (CDX) | Immunocompromised mice (e.g., nude, SCID) are subcutaneously or orthotopically implanted with human cancer cell lines known to overexpress TrkA or harbor NTRK1 fusions. | Allows for the assessment of this compound's direct anti-tumor activity in a controlled system with known genetic backgrounds. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from patients are directly implanted into immunocompromised mice. | Provides a more clinically relevant model that better recapitulates the heterogeneity and microenvironment of human tumors. Models should be screened for TrkA expression. |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered to develop spontaneous tumors driven by TrkA alterations. | Enables the study of this compound in the context of an intact immune system and the natural progression of tumorigenesis. |
Dosing and Administration
This compound is an orally bioavailable compound.[1] The recommended route of administration for preclinical studies is oral gavage.
Table 2: this compound Dosing Information (Human Clinical Trial Data)
| Parameter | Value | Reference |
| Route of Administration | Oral | [1][4] |
| Dose Range (Human Phase 1) | 300 mg/day to 2400 mg/day | [5] |
| Recommended Phase 2 Dose (Human) | 1200 mg/day (600 mg twice daily) | [1] |
Note: The optimal dose and schedule for in vivo animal studies have not been publicly disclosed and will require empirical determination through dose-range-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: Generalized workflow for an in vivo efficacy study of this compound.
Protocol: In Vivo Efficacy Study of this compound in a CDX Model
1. Materials and Reagents:
-
This compound (appropriate formulation for oral administration)
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Human cancer cell line with known TrkA overexpression or NTRK1 fusion
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Sterile PBS, cell culture medium, and other standard laboratory reagents
-
Calipers for tumor measurement
-
Animal balance
2. Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or an appropriate medium at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of this compound and vehicle control on each day of dosing.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the determined dose and schedule (e.g., once or twice daily for 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, Western blotting for target engagement).
-
Compare the tumor growth inhibition between the this compound treated and vehicle control groups.
-
Pharmacokinetics and Pharmacodynamics
While specific preclinical pharmacokinetic data for this compound is not publicly available, a first-in-human study in patients with solid tumors or lymphoma provided some insights into its clinical pharmacokinetics.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Dose Level | Value Range | Reference |
| Trough Concentration (Ctrough) | 300 mg/day - 2400 mg/day | 5.3 - 727 ng/mL | [5] |
For preclinical studies, it is recommended to perform pharmacokinetic analysis in the selected animal model to determine key parameters such as Cmax, Tmax, AUC, and half-life. This information is crucial for correlating drug exposure with anti-tumor efficacy and for optimizing the dosing schedule. Pharmacodynamic studies should also be conducted to confirm target engagement by measuring the inhibition of TrkA phosphorylation and downstream signaling molecules (e.g., p-ERK) in tumor tissues.
Conclusion
This compound is a promising TrkA inhibitor with a novel allosteric and irreversible mechanism of action. The provided application notes and protocols offer a foundational framework for researchers to design and conduct in vivo experiments to further elucidate its anti-tumor effects. Due to the limited availability of public preclinical data, researchers are encouraged to perform initial dose-range-finding and pharmacokinetic studies to determine the optimal experimental conditions for their specific models.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
VMD-928 solubility and stability for lab use
For Research Use Only
Abstract
VMD-928 is an orally bioavailable, selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA).[1][2][3] It is under investigation for its potential antineoplastic activity in solid tumors and lymphomas that overexpress TrkA.[4][5] this compound inhibits the interaction between nerve growth factor (NGF) and TrkA, preventing TrkA activation and blocking downstream signaling pathways crucial for tumor cell growth and survival.[1][3] This document provides recommended procedures for the handling, storage, and use of this compound in a laboratory setting.
Disclaimer: Specific solubility and stability data for this compound in common laboratory solvents and conditions are not publicly available. The following protocols and recommendations are based on general best practices for handling novel small molecule inhibitors and should be adapted as necessary following preliminary in-house testing.
This compound Solubility
The solubility of a compound is a critical factor for in vitro and in vivo studies. While specific data for this compound is not available, medicinal chemistry compounds are often soluble in organic solvents. The table below provides a general guide to solvents that should be tested for the solubilization of this compound. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.
Table 1: Recommended Solvents for Solubility Testing of this compound
| Solvent | Common Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Universal solvent for stock solutions | High polarity, miscible with water and most organic solvents. Recommended for initial stock solution preparation. |
| Ethanol (EtOH) | Solvent for stock and working solutions | Less toxic than DMSO for some cell-based assays. |
| Dimethylformamide (DMF) | Alternative to DMSO for stock solutions | High boiling point, good solvating power. |
| Phosphate-Buffered Saline (PBS) | Aqueous buffer for working solutions | Use for final dilutions in physiological assays. Solubility is expected to be low. |
Note: The use of DMSO is common for creating high-concentration stock solutions, which are then diluted into aqueous buffers for experiments.[6] Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
This compound Stability and Storage
Proper storage is essential to maintain the integrity and activity of research compounds. The following are general recommendations for the storage of this compound.
Table 2: General Stability and Storage Recommendations for this compound
| Form | Storage Condition | Recommended Duration | Notes |
| Solid (Powder) | -20°C or -80°C, desiccated, protected from light | Years | Long-term storage. Avoid repeated freeze-thaw cycles. |
| Stock Solution (in organic solvent) | -20°C or -80°C, in tightly sealed vials | Months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution (in aqueous buffer) | 2-8°C | Hours to Days | Prepare fresh for each experiment. Stability in aqueous media is often limited. |
Note: It is crucial to perform in-house stability tests for your specific experimental conditions. International guidelines for stability testing recommend evaluating the impact of temperature, humidity, and light on the compound.[7][8][9][10]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials. Store at -20°C or -80°C.
Protocol for Preparation of this compound Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentration.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause precipitation of the compound in aqueous solutions.
-
Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods unless stability has been confirmed.
Visual Representations
General Workflow for Handling a New Research Compound
Caption: Workflow for handling new research compounds.
This compound Mechanism of Action in the TrkA Signaling Pathway
Caption: this compound inhibits the TrkA signaling pathway.
References
- 1. This compound|CAS 1802770-18-8|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 5. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pharmtech.com [pharmtech.com]
- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
VMD-928: Application Notes for Preclinical Kinase Assay Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMD-928 is an orally bioavailable small molecule that acts as a selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA).[1][2] TrkA, encoded by the NTRK1 gene, is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a crucial role in neuronal cell proliferation, differentiation, and survival. Dysregulation of TrkA signaling, often through oncogenic fusions of the NTRK1 gene, is a known driver in various human cancers.[3] this compound binds to a non-ATP competitive, allosteric site on the TrkA protein, leading to its irreversible inhibition.[2][4] This distinct mechanism of action allows this compound to potentially overcome resistance to traditional ATP-competitive Trk inhibitors.[2] Preclinical studies have demonstrated that this compound exhibits high selectivity for TrkA over other kinases, including TrkB and TrkC.[2] These application notes provide detailed protocols for the preclinical evaluation of this compound and similar molecules using biochemical and cell-based kinase assays.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound (Hypothetical Data)
| Kinase Target | Assay Type | IC50 (nM) | k_inact (min⁻¹) | K_I (nM) | k_inact/K_I (M⁻¹s⁻¹) |
| TrkA | ADP-Glo | Value | Value | Value | Value |
| TrkB | ADP-Glo | >10,000 | N/A | N/A | N/A |
| TrkC | ADP-Glo | >10,000 | N/A | N/A | N/A |
| Kinase Panel | (Various) | (Summary of key off-targets) | N/A | N/A | N/A |
Note: Specific quantitative data for this compound is not publicly available and should be determined experimentally.
Table 2: Cellular Activity of this compound (Hypothetical Data)
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| Ba/F3-TPM3-TrkA | Cell Proliferation | Cell Viability | Value |
| KM12 | TrkA Autophosphorylation | p-TrkA (Tyr490) | Value |
| KM12 | Downstream Signaling | p-ERK1/2 (Thr202/Tyr204) | Value |
Note: Specific quantitative data for this compound is not publicly available and should be determined experimentally.
Signaling Pathway
The binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. This compound, through its allosteric and irreversible inhibition of TrkA, blocks these downstream signals.
Experimental Protocols
The following protocols provide a framework for the in vitro and cellular characterization of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute recombinant human TrkA enzyme in kinase assay buffer to the desired concentration.
-
Prepare a solution of the appropriate substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for TrkA.
-
-
Assay Procedure:
-
Add this compound dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted TrkA enzyme to each well.
-
For irreversible inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Determination of Irreversible Inhibition Kinetic Constants (k_inact and K_I)
A time-dependent inhibition assay is performed to determine the kinetic parameters of irreversible inhibition.
Methodology:
-
Assay Setup: Set up multiple kinase reactions as described in the ADP-Glo™ protocol, each with a different concentration of this compound.
-
Time Course: At various time points during the pre-incubation of this compound and TrkA, initiate the kinase reaction by adding the substrate/ATP mixture.
-
Data Acquisition: Proceed with the ADP detection and luminescence measurement for each time point.
-
Data Analysis:
-
For each this compound concentration, plot the remaining kinase activity against time. Fit the data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.
-
Cellular TrkA Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of TrkA in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing a TrkA fusion protein (e.g., Ba/F3-TPM3-TrkA) or a cell line with endogenous TrkA expression.
-
Plate the cells and allow them to adhere.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated TrkA (e.g., p-TrkA Tyr490).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TrkA and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-TrkA, total TrkA, and the loading control.
-
Normalize the p-TrkA signal to the total TrkA and loading control signals.
-
Plot the normalized p-TrkA signal against the this compound concentration to determine the IC50 value.
-
Downstream Signaling Pathway Analysis (p-ERK)
This protocol assesses the effect of this compound on the phosphorylation of a key downstream effector, ERK. The methodology is similar to the TrkA autophosphorylation assay, but with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cells dependent on TrkA signaling.
Methodology:
-
Cell Seeding: Seed a TrkA-dependent cell line (e.g., Ba/F3-TPM3-TrkA) in a 96-well plate.
-
Compound Treatment: Add a serial dilution of this compound or vehicle control to the wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of the TrkA inhibitor this compound. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize its potency, selectivity, mechanism of action, and cellular efficacy. These studies are essential for advancing our understanding of this compound and its potential as a targeted cancer therapeutic.
References
VMD-928: A Novel Tool for Interrogating TrkA Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VMD-928 is a potent, selective, and orally bioavailable small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3] As a critical mediator of neuronal survival, differentiation, and pain signaling, the TrkA pathway is a key area of investigation in neurobiology and oncology. Dysregulation of TrkA signaling has been implicated in various cancers and chronic pain states. This compound offers a unique pharmacological tool to dissect the intricacies of TrkA-mediated cellular events. This document provides detailed application notes and experimental protocols for the utilization of this compound in studying TrkA signaling.
This compound distinguishes itself through its dual mechanism of action: it is both an allosteric and an irreversible inhibitor of TrkA.[4][5][6] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. This irreversible, non-competitive inhibition provides durable target engagement and makes this compound a valuable reagent for achieving sustained pathway blockade.[4] Furthermore, its high selectivity for TrkA over other kinases, including the closely related TrkB and TrkC receptors, minimizes off-target effects and allows for precise interrogation of TrkA-specific functions.[4]
Data Presentation
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC50 (TrkA) | 10.5 nM | Biochemical Kinase Assay | [1] |
| Selectivity | >300-fold vs. TrkB/TrkC | Kinase Panel Screen | [4] |
| Kinome Scan | Little to no activity against 348 other kinases | Kinase Panel Screen | [4] |
Table 1: In Vitro Efficacy and Selectivity of this compound.
Signaling Pathways and Mechanism of Action
Experimental Protocols
In Vitro TrkA Kinase Assay
This protocol is designed to determine the IC50 value of this compound against recombinant TrkA kinase. An ADP-Glo™ Kinase Assay is recommended for its high sensitivity and non-radioactive format.
Materials:
-
Recombinant human TrkA kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control (DMSO).
-
Add 5 µL of a solution containing TrkA kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for TrkA.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for TrkA Signaling Inhibition
This protocol uses Western blotting to assess the ability of this compound to inhibit NGF-induced phosphorylation of ERK, a key downstream effector of the TrkA signaling pathway.
Materials:
-
A cell line expressing TrkA (e.g., PC12 or a TrkA-overexpressing cell line)
-
This compound
-
Nerve Growth Factor (NGF)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Conclusion
This compound represents a significant advancement for the study of TrkA signaling. Its unique allosteric and irreversible mechanism of action, combined with its high selectivity, provides researchers with a powerful tool to investigate the physiological and pathological roles of TrkA with high precision. The protocols outlined in this document provide a starting point for utilizing this compound in a variety of experimental settings. As with any scientific tool, optimization of these protocols for specific cell lines and experimental conditions is encouraged to achieve the most robust and reproducible results.
References
- 1. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for V-928 in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific quantitative data from preclinical studies of VMD-928 in patient-derived xenograft (PDX) models is not publicly available. The following application notes and protocols are based on the known mechanism of action of this compound and established methodologies for utilizing PDX models in preclinical oncology research.
Introduction
This compound is an orally bioavailable, selective, and irreversible allosteric inhibitor of Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene.[1][2][3][4] TrkA is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the TrkA signaling pathway, often through NTRK1 gene fusions or protein overexpression, is an oncogenic driver in a variety of solid tumors.[2] this compound binds to a non-ATP-competitive, allosteric site on the TrkA protein, leading to the inhibition of its activation and downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.[2] This unique mechanism of action offers a potential therapeutic strategy for tumors harboring TrkA alterations, including those that may have developed resistance to ATP-competitive inhibitors.[4]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[5][6] Consequently, PDX models are increasingly utilized for in vivo efficacy testing of novel therapeutic agents like this compound to predict clinical responses.
These application notes provide a framework for evaluating the anti-tumor activity of this compound in PDX models.
Signaling Pathway of this compound Inhibition
Caption: this compound allosterically inhibits the TrkA receptor, blocking downstream signaling.
Efficacy of this compound in Patient-Derived Xenograft Models
While specific preclinical data on this compound in PDX models is not publicly available, a Phase 1 clinical trial (NCT03556228) is currently investigating its safety and efficacy in patients with advanced solid tumors and lymphoma.[2][7][8] Preclinical animal studies have indicated that this compound can decrease the growth rate of some tumors. The recommended Phase 2 dose from the clinical trial is 600 mg twice daily.[2]
The following table outlines the hypothetical structure for presenting efficacy data from a this compound PDX study.
| PDX Model ID | Cancer Type | NTRK1 Alteration | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI %) | Statistical Significance (p-value) |
| PDX-001 | Lung Adenocarcinoma | Gene Fusion | Vehicle Control | - | - | - |
| This compound | 50 mg/kg, BID, PO | Data not available | Data not available | |||
| PDX-002 | Pancreatic Cancer | Overexpression | Vehicle Control | - | - | - |
| This compound | 50 mg/kg, BID, PO | Data not available | Data not available | |||
| PDX-003 | Salivary Gland Cancer | Gene Fusion | Vehicle Control | - | - | - |
| This compound | 50 mg/kg, BID, PO | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for conducting a study to evaluate the efficacy of this compound in PDX models.
Establishment of Patient-Derived Xenograft Models
This protocol is adapted from established methods for PDX model generation.[9]
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Within 2 hours of surgical resection, place the fresh tumor tissue in a sterile petri dish containing cold PBS.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous space.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice for tumor growth by palpation and caliper measurements twice weekly.
-
Once a tumor reaches a volume of approximately 1000-1500 mm³, it can be passaged to a new cohort of mice for expansion.
-
-
Tumor Passaging:
-
Euthanize the tumor-bearing mouse.
-
Aseptically resect the tumor.
-
Prepare the tumor tissue as described in step 1 for implantation into new host mice.
-
This compound Efficacy Study in Established PDX Models
Materials:
-
A cohort of PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound, formulated for oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Study Groups:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (administered orally, twice daily).
-
Group 2: this compound (e.g., 50 mg/kg, administered orally, twice daily).
-
-
Treatment Administration:
-
Administer the vehicle or this compound solution via oral gavage at the specified dose and schedule for a defined period (e.g., 21-28 days).
-
-
Data Collection:
-
Measure tumor volume using calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after the completion of the treatment cycle.
-
Euthanize all mice and resect the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
(Optional) Tumors can be collected for pharmacodynamic studies (e.g., Western blot for p-TrkA, p-ERK) or histological analysis.
-
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in patient-derived xenograft models.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcan.org [bcan.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for VMD-928 Treatment in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized as advanced in vitro models in cancer research and drug discovery.[1][2][3] Unlike traditional two-dimensional (2D) cell cultures, 3D spheroids more accurately recapitulate the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and proliferative states, as well as intricate cell-cell and cell-matrix interactions.[1][3] This physiological relevance often translates to a drug resistance profile that is more representative of the clinical scenario. These application notes provide a comprehensive framework for evaluating the efficacy of VMD-928, a selective inhibitor of Tropomyosin receptor kinase A (TrkA), in 3D tumor spheroid models.
This compound is an orally bioavailable, selective, and irreversible allosteric inhibitor of TrkA (also known as NTRK1).[4][5][6] TrkA is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), triggers downstream signaling cascades involved in cell proliferation, survival, and differentiation.[4][5] Dysregulation of the TrkA signaling pathway has been implicated in the progression of various cancers.[4][7] this compound inhibits TrkA by binding to a non-ATP-competitive site, leading to the suppression of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[4][5]
These protocols detail the generation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and target engagement.
Data Presentation
The following tables present illustrative quantitative data that could be generated from the described experiments. These are hypothetical values for demonstration purposes.
Table 1: Dose-Response of this compound on Cell Viability in 3D Tumor Spheroids
| Cell Line | This compound Concentration (nM) | Mean Spheroid Viability (%) | Standard Deviation |
| NCI-H1975 | 0 (Vehicle) | 100 | 5.2 |
| 1 | 92.3 | 4.8 | |
| 10 | 75.1 | 6.1 | |
| 100 | 51.8 | 5.5 | |
| 1000 | 28.4 | 4.9 | |
| 10000 | 15.6 | 3.7 | |
| IC50 (nM) | 105.2 | ||
| SK-N-AS | 0 (Vehicle) | 100 | 6.3 |
| 1 | 98.1 | 5.9 | |
| 10 | 88.5 | 7.2 | |
| 100 | 62.7 | 6.8 | |
| 1000 | 35.9 | 5.1 | |
| 10000 | 20.1 | 4.3 | |
| IC50 (nM) | 185.7 |
Table 2: Induction of Apoptosis by this compound in 3D Tumor Spheroids
| Cell Line | Treatment (24h) | Mean Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| NCI-H1975 | Vehicle | 15,842 | 1,234 | 1.0 |
| This compound (100 nM) | 48,917 | 3,456 | 3.1 | |
| This compound (500 nM) | 87,531 | 6,789 | 5.5 | |
| SK-N-AS | Vehicle | 12,345 | 1,098 | 1.0 |
| This compound (100 nM) | 31,234 | 2,567 | 2.5 | |
| This compound (500 nM) | 65,432 | 5,432 | 5.3 |
Table 3: Inhibition of TrkA Downstream Signaling by this compound in 3D Tumor Spheroids
| Cell Line | Treatment (6h) | p-ERK / Total ERK (Relative Densitometry) | p-AKT / Total AKT (Relative Densitometry) |
| NCI-H1975 | Vehicle | 1.00 | 1.00 |
| This compound (100 nM) | 0.45 | 0.58 | |
| This compound (500 nM) | 0.18 | 0.25 | |
| SK-N-AS | Vehicle | 1.00 | 1.00 |
| This compound (100 nM) | 0.52 | 0.65 | |
| This compound (500 nM) | 0.21 | 0.31 |
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for this compound in 3D Spheroids.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform 3D tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975, SK-N-AS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability using trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well, requires optimization for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
This protocol outlines the treatment of established 3D tumor spheroids with this compound.
Materials:
-
Established 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Sterile, multichannel pipettes
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After spheroid formation (e.g., 72 hours post-seeding), carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the this compound dilutions or vehicle control (medium with the same DMSO concentration) to the respective wells.
-
Return the plate to the humidified incubator and incubate for the desired treatment duration (e.g., 72 hours for viability assays).
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This protocol measures cell viability by quantifying ATP levels within the spheroids.
Materials:
-
This compound-treated 3D tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing 100 µL of medium and spheroid.
-
Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids and determine the IC50 value.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound-treated 3D tumor spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 5: Western Blot Analysis of Protein Expression
This protocol describes the extraction of proteins from 3D spheroids for the analysis of TrkA downstream signaling.
Materials:
-
This compound-treated 3D tumor spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Cell scraper
-
Sonicator or syringe with a fine-gauge needle
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Carefully aspirate the medium from the wells containing the spheroids.
-
Gently wash the spheroids with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each well.
-
Mechanically disrupt the spheroids by pipetting up and down, followed by scraping.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Further lyse the spheroids by sonication on ice or by passing the lysate through a fine-gauge needle.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a membrane, and immunoblotting with the desired primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VMD-928 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available clinical trial information for VMD-928, an investigational oral therapeutic. The protocols outlined are based on publicly accessible data from the Phase 1 clinical trial (NCT03556228).
Introduction
This compound is a first-in-class, oral, allosteric, and irreversible selective inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1][2][3][4] Upregulation of the TrkA signaling pathway is an oncogenic driver in various tumor types.[1][2] this compound acts as a molecular glue, binding two TrkA proteins together, which leads to the inhibition of TrkA function and its downstream signaling pathways, including activated ERK.[1][2] This novel mechanism of action offers a potential therapeutic strategy for patients with advanced solid tumors or lymphoma, particularly those with TrkA protein overexpression.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 1 dose-escalation study of this compound.[1][2]
Table 1: this compound Dose Escalation and Recommended Phase 2 Dose (RP2D)
| Dose Level | Daily Dosage | Administration | Notes |
| Dose Escalation Cohorts | 300 mg/day to 2400 mg/day | Oral | Four dose escalation cohorts were evaluated in non-biomarker-selected patients.[1][2] |
| Maximum Tolerated Dose Level | 2400 mg/day | Oral | One dose-limiting toxicity (DLT) of elevated bilirubin, AST, and ALT was observed.[1][2] |
| De-escalated Dose | 1200 mg/day | Oral (divided doses) | The dose was de-escalated following the DLT at the highest dose.[1][2] |
| Recommended Phase 2 Dose (RP2D) | 1200 mg/day | Oral (600 mg twice daily) | This dose was well-tolerated with mainly gastrointestinal side effects.[1][2] |
Table 2: Pharmacokinetic Parameter
| Parameter | Value Range | Notes |
| Trough Concentrations (Ctrough) | 5.3 to 727 ng/mL | Observed across the dose escalation cohorts.[1][2] |
Experimental Protocols
The following are generalized protocols based on the Phase 1 clinical trial design for this compound.
1. Patient Selection and Enrollment Protocol
-
Objective: To enroll adult patients with advanced solid tumors or lymphoma for which no standard or curative therapy exists.[5][6][7]
-
Inclusion Criteria:
-
Histologically or cytologically confirmed diagnosis of a solid tumor or lymphoma that is non-responsive to or has progressed after standard therapy.[6][7]
-
Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.[7]
-
Availability of archival tumor tissue or consent for a pre-treatment tumor biopsy for TrkA expression analysis.[5][7]
-
-
Exclusion Criteria:
-
Receipt of chemotherapy with delayed toxicity within the last 14 days (six weeks for nitrosourea (B86855) or mitomycin C).[5][8]
-
Receipt of radiation, immunotherapy, biologic therapy, surgery, or tumor embolization within the past 2 weeks.[5][8]
-
Receipt of an investigational anticancer drug within 14 days or 5 half-lives of the agent, whichever is longer, prior to the first dose of this compound.[5][8]
-
2. Dose Escalation and RP2D Determination Protocol
-
Objective: To assess the safety and tolerability of this compound and determine the recommended phase 2 dose (RP2D).[1][2]
-
Methodology:
-
Enroll non-biomarker-selected patients into sequential dose escalation cohorts, starting at 300 mg/day and escalating to 2400 mg/day.[1][2]
-
Administer this compound orally.
-
Monitor patients for dose-limiting toxicities (DLTs).
-
Based on the safety and tolerability profile, identify the maximum tolerated dose (MTD) and the RP2D.[1][2]
-
3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocol
-
Objective: To characterize the PK and PD of this compound.[1][2][3][4]
-
Methodology:
-
Collect blood samples at specified time points to determine plasma concentrations of this compound, including trough concentrations (Ctrough).[1][2]
-
Collect tumor biopsies before and after treatment to assess the biological activity of this compound.[5][7][8]
-
Analyze the inhibition of downstream effectors of TrkA signaling, such as activated ERK, in tumor tissue.[1][2]
-
4. Antitumor Activity Assessment Protocol
-
Objective: To assess the preliminary antitumor activity of this compound.[1][2]
-
Methodology:
-
Enroll patients in expansion cohorts at the RP2D, with a focus on biomarker-selected patients with tumors exhibiting high TrkA protein expression.[1][2]
-
Perform tumor assessments at baseline and regular intervals during treatment using standard imaging techniques (e.g., CT, MRI).
-
Evaluate tumor response based on established criteria (e.g., RECIST).
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: this compound Phase 1 Clinical Trial Workflow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 6. clinicaltrial.be [clinicaltrial.be]
- 7. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma [ctv.veeva.com]
- 8. bcan.org [bcan.org]
Troubleshooting & Optimization
VMD-928 Off-Target Effects In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of VMD-928, a selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA).
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
A1: this compound is a highly selective inhibitor of TrkA (NTRK1).[1][2] In vitro studies have demonstrated that this compound has minimal to no activity against a large panel of other kinases, including the closely related TrkB (NTRK2) and TrkC (NTRK3) receptors.[1][3]
Q2: Has this compound been screened against a kinase panel? If so, what were the results?
A2: Yes, this compound has been evaluated in vitro against a panel of 348 different kinases.[1][3] The results of this screening indicated that this compound has little or no activity against these kinases, highlighting its high selectivity for TrkA.[1][3]
Q3: Is there any quantitative data available for the off-target screening of this compound?
A3: While it is documented that this compound was screened against a large kinase panel, specific quantitative data such as IC50 or Ki values for the 348 off-target kinases are not publicly available in the reviewed literature. The consistent reporting suggests a high degree of selectivity, but for detailed inhibition constants, researchers may need to consult non-publicly available investigational drug brochures or contact the manufacturer.
Q4: What is the mechanism of action of this compound?
A4: this compound is a first-in-class oral small-molecule TrkA selective inhibitor with a dual allosteric and irreversible mechanism of action.[1][3] It inhibits TrkA non-competitively at an allosteric site, which is distinct from the ATP-binding pocket.[1][3] This unique mechanism allows this compound to be effective against certain mutations in the ATP-binding site that can confer resistance to other Trk inhibitors.[1][3]
Q5: How does the selectivity of this compound compare to other Trk inhibitors?
A5: this compound's high selectivity for TrkA over TrkB and TrkC is a key differentiating feature. Many other Trk inhibitors, such as larotrectinib (B560067) and entrectinib, are pan-Trk inhibitors, meaning they target TrkA, TrkB, and TrkC.[1] The focused activity of this compound on TrkA may result in a different safety and efficacy profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype observed in vitro. | While this compound is highly selective, uncharacterized off-target effects at high concentrations cannot be entirely ruled out without specific data. The phenotype could also be due to downstream effects of potent TrkA inhibition in your specific cell model. | - Perform a dose-response experiment to confirm the phenotype is concentration-dependent. - Use a structurally unrelated TrkA inhibitor as a control to see if the phenotype is recapitulated. - Consider performing a rescue experiment by overexpressing a downstream effector of TrkA signaling. |
| Discrepancy between expected and observed results in a kinase assay. | Assay conditions, such as ATP concentration, can influence the apparent activity of non-ATP competitive inhibitors like this compound. | - Verify the integrity and concentration of your this compound stock solution. - Review your kinase assay protocol, paying close attention to ATP concentration and incubation times. - Include a known ATP-competitive TrkA inhibitor as a positive control for assay performance. |
| Difficulty in demonstrating the irreversible nature of inhibition. | The experimental setup may not be suitable for detecting irreversible binding. | - Implement a washout experiment. After incubating cells or recombinant protein with this compound, wash the compound away and measure TrkA activity at different time points. A sustained inhibition after washout is indicative of irreversible binding. |
Data Presentation
Table 1: Summary of this compound Kinase Selectivity
| Target | Binding Site | Inhibition | Selectivity Profile |
| TrkA (NTRK1) | Allosteric (non-ATP) | Irreversible | Primary Target |
| TrkB (NTRK2) | N/A | Little to no activity | Highly selective over TrkB |
| TrkC (NTRK3) | N/A | Little to no activity | Highly selective over TrkC |
| 348 Other Kinases | N/A | Little to no activity | Broadly selective across the kinome |
Experimental Protocols
While specific, detailed protocols for this compound off-target screening are not publicly available, a general methodology for in vitro kinase profiling is provided below.
General Protocol: In Vitro Kinase Selectivity Profiling
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel Selection : Utilize a commercial service or an in-house platform that offers a broad panel of purified, active kinases (e.g., the 348 kinases mentioned for this compound).
-
Assay Performance :
-
For each kinase, a reaction mixture is prepared containing the kinase, a suitable substrate (peptide or protein), and ATP.
-
This compound at various concentrations is added to the reaction mixtures.
-
A control reaction without the inhibitor is run in parallel.
-
The reactions are incubated at an appropriate temperature for a set period.
-
-
Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays (e.g., ³²P-ATP).
-
Fluorescence-based assays (e.g., Z'-LYTE™, HTRF®).
-
Luminescence-based assays (e.g., Kinase-Glo®).
-
-
Data Analysis :
-
The percentage of kinase activity remaining at each this compound concentration is calculated relative to the no-inhibitor control.
-
The data is plotted as percent inhibition versus compound concentration.
-
IC50 values are determined by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: this compound allosterically inhibits the TrkA signaling pathway.
Caption: Workflow for in vitro kinase selectivity profiling.
References
Optimizing VMD-928 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VMD-928 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1][2] It binds to a non-ATP competitive site on TrkA, preventing its activation by neurotrophins like Nerve Growth Factor (NGF).[1][2] This inhibition blocks downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and PLCγ, which are crucial for tumor cell growth, survival, and invasion. This compound is highly selective for TrkA over TrkB and TrkC.[1]
Q2: In which cancer types is this compound being investigated?
A2: this compound is currently in phase 1 clinical trials for the treatment of various advanced solid tumors and lymphomas.[1][3][4][5] Tumor types with reported high TrkA protein expression that are being studied include thymic carcinoma, mesothelioma, squamous cell carcinoma of the head and neck, ovarian cancer, hepatocellular carcinoma, and squamous cell carcinoma of the lung.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: While specific solubility data for this compound is not publicly available, small molecule inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: In vitro studies have shown that this compound has little to no activity against a panel of 348 other kinases, indicating a high degree of selectivity for TrkA over other kinases, including TrkB and TrkC.[1] However, as with any small molecule inhibitor, off-target effects may be observed at higher concentrations. If you observe unexpected cellular phenotypes, it is recommended to perform a dose-response analysis and use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of TrkA Signaling
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration: The concentration of this compound may be too low to effectively inhibit TrkA phosphorylation in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. We recommend testing a range of concentrations (e.g., 0.1 nM to 10 µM) and assessing the inhibition of TrkA phosphorylation by Western blot. |
| Incorrect Timing of Treatment: The timing and duration of this compound treatment may not be optimal for observing the desired effect. | Optimize the treatment time. For signaling pathway studies (e.g., Western blot for p-TrkA), a shorter incubation time (e.g., 1-4 hours) may be sufficient. For cell viability or proliferation assays, a longer incubation (e.g., 24-72 hours) will likely be necessary. |
| This compound Instability in Culture Medium: this compound may degrade in the cell culture medium over long incubation periods. | While specific stability data is not available, consider replacing the medium with fresh this compound-containing medium every 24-48 hours for long-term experiments. You can also assess the stability of this compound in your specific medium by incubating it for various durations and then testing its ability to inhibit TrkA phosphorylation. |
| Low TrkA Expression in Cell Line: The cell line you are using may not express sufficient levels of TrkA for a robust response to this compound. | Confirm TrkA expression in your cell line by Western blot or qPCR. If TrkA expression is low, consider using a cell line known to have high TrkA expression or an engineered cell line overexpressing TrkA. |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High: High concentrations of this compound may lead to off-target effects and general cytotoxicity. | Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your cell line. Use a concentration that effectively inhibits TrkA signaling without causing excessive cell death. |
| Solvent (DMSO) Toxicity: The concentration of the solvent used to dissolve this compound may be toxic to your cells. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (typically less than 0.5%). Always include a vehicle control (medium with the same concentration of DMSO as your this compound treatment) in your experiments. |
| Prolonged Exposure: Continuous exposure to even a non-toxic concentration of an inhibitor can eventually lead to cell death. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
Data Presentation
As specific IC50 values for this compound in various cell lines are not publicly available, we recommend generating your own dose-response curves. The following table is a template for how you can structure your experimental data.
Table 1: Example Data Structure for this compound Dose-Response Experiment
| Cell Line | This compound Concentration (µM) | % Inhibition of TrkA Phosphorylation | % Cell Viability |
| Your Cell Line 1 | 0 (Vehicle Control) | 0 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| Your Cell Line 2 | 0 (Vehicle Control) | 0 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated TrkA (p-TrkA)
This protocol describes how to assess the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a relevant cell line.
Materials:
-
Cell line expressing TrkA (e.g., PC-12, SH-SY5Y, or an engineered cell line)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Nerve Growth Factor (NGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-TrkA (Tyr490), anti-total TrkA, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
NGF Stimulation: Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells in culture
-
96-well plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This is a more sensitive method for assessing cell viability based on ATP levels.
Materials:
-
Cells in culture
-
Opaque-walled 96-well plate
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to equilibrate.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired time.
-
Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.[7][8][9][10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: this compound allosterically inhibits TrkA signaling.
Caption: Workflow for p-TrkA Western Blotting.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 5. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
VMD-928 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VMD-928. The information is based on the known mechanism of this compound and general principles of drug resistance in targeted cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A (TrkA), which is encoded by the NTRK1 gene.[1] It functions as an allosteric and irreversible inhibitor, meaning it binds to a site on the TrkA protein distinct from the ATP-binding pocket and forms a covalent bond.[2][3] This unique mechanism, described as acting like a "molecular glue," brings two TrkA proteins together, inhibiting their function and downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell growth and survival.[4][5]
Q2: What are the potential advantages of this compound's allosteric inhibition mechanism?
Traditional kinase inhibitors are often competitive with ATP and bind to the ATP-binding pocket of the kinase. A common mechanism of acquired resistance to these inhibitors is the development of mutations in this ATP-binding site, which reduces drug binding. Because this compound binds to an allosteric site, it is expected to remain effective against tumors that have developed resistance to ATP-competitive TrkA inhibitors through such mutations (e.g., G667C).[2][3]
Q3: My cancer cell line, which initially responded to this compound, is now showing signs of resistance. What are the possible mechanisms?
While clinical data on acquired resistance to this compound is still emerging, several potential mechanisms can be hypothesized based on general principles of resistance to targeted therapies:
-
Target Alteration: Although this compound is designed to overcome resistance from ATP-site mutations, it is theoretically possible for other mutations in the NTRK1 gene to arise that alter the allosteric binding site of this compound or otherwise prevent its inhibitory action.
-
Bypass Signaling Pathway Activation: Cancer cells may develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing their dependency on TrkA signaling. This could involve the upregulation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[6]
-
Target Downregulation or Loss: In some cases, cancer cells may adapt by downregulating or completely losing the expression of the drug target, in this case, the TrkA protein.
Q4: How can I experimentally investigate the mechanism of resistance in my this compound-resistant cell line?
Please refer to the Troubleshooting Guide below for detailed experimental workflows to investigate potential resistance mechanisms.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshooting and investigating the underlying causes of acquired resistance to this compound in cancer cell lines.
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Initial Verification:
-
Confirm Drug Potency: Test the current batch of this compound on a sensitive control cell line to ensure its activity has not degraded.
-
Cell Line Authentication: Verify the identity of your resistant cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Dose-Response Curve: Generate a new dose-response curve for this compound in your resistant cell line and compare it to the parental (sensitive) cell line to quantify the shift in IC50.
Potential Cause & Experimental Workflow Diagram
Caption: Workflow for investigating this compound resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Analysis of NTRK1 Gene Mutations
Objective: To identify mutations in the NTRK1 gene that may confer resistance to this compound.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and this compound-resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the entire coding region of the NTRK1 gene in overlapping fragments.
-
Sanger Sequencing: Sequence the purified PCR products.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations. Pay close attention to regions encoding the allosteric binding site, if known, and the kinase domain.
-
(Optional) Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform whole-exome or targeted panel sequencing to identify low-frequency mutations.
Protocol 2: Assessment of Bypass Signaling Pathway Activation
Objective: To determine if alternative signaling pathways are activated in resistant cells, compensating for TrkA inhibition.
Methodology:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Lyse parental and resistant cells, with and without this compound treatment.
-
Incubate lysates on a membrane array spotted with antibodies against various phosphorylated RTKs.
-
Detect the levels of phosphorylation for each RTK to identify any that are hyperactivated in the resistant line.
-
-
Western Blot Analysis:
-
Prepare protein lysates from parental and resistant cells treated with a vehicle or this compound.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with antibodies against key signaling molecules downstream of TrkA and other RTKs, such as phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT. A sustained high level of p-ERK or p-AKT in resistant cells despite this compound treatment suggests bypass pathway activation.
-
Signaling Pathway Diagram: TrkA and Potential Bypass Mechanisms
Caption: TrkA signaling and potential this compound resistance pathways.
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing a parental (sensitive) cell line to a derived this compound-resistant cell line.
Table 1: this compound IC50 Values
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 50 | 1 |
| Resistant Line | 1500 | 30 |
Table 2: Relative Phosphorylation Levels (Post this compound Treatment)
| Protein | Parental Line (Fold Change) | Resistant Line (Fold Change) |
| p-TrkA | 0.1 | 0.2 |
| p-ERK | 0.2 | 0.9 |
| p-AKT | 0.3 | 1.1 |
| p-EGFR | 1.0 | 4.5 |
Data are normalized to vehicle-treated controls.
This technical support guide is intended to provide a framework for investigating potential resistance to this compound. As more clinical and preclinical data become available, these recommendations will be updated.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting VMD-928 experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with VMD-928, a selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class oral small-molecule inhibitor of TrkA with a dual mechanism of action. It is both an allosteric (non-ATP competitive) and an irreversible inhibitor.[1][2] This means it binds to a site on the TrkA protein distinct from the ATP-binding pocket and forms a covalent bond, leading to sustained inhibition of TrkA signaling.[1] Its unique mechanism allows it to be effective against certain mutations that confer resistance to traditional ATP-competitive inhibitors.[1][2]
Q2: How selective is this compound?
A2: Preclinical data indicates that this compound is highly selective for TrkA. In vitro kinase screening has shown that it has little to no activity against a large panel of other kinases, including the closely related TrkB and TrkC receptors.[1][2]
Q3: What are the primary downstream signaling pathways affected by this compound?
A3: By inhibiting TrkA, this compound blocks the activation of several key downstream signaling cascades that are crucial for tumor cell proliferation and survival. These primarily include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Q4: In which cancer types is this compound being investigated?
A4: this compound is being studied in clinical trials for a range of solid tumors and lymphomas that are driven by TrkA overexpression or NTRK1 gene fusions.[3][4] Tumor types with high TrkA protein expression that are being investigated include thymic carcinoma, mesothelioma, squamous cell carcinoma of the head and neck, ovarian cancer, hepatocellular carcinoma, and squamous cell carcinoma of the lung.[3]
Troubleshooting Guide for this compound Experiments
This section addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
Q5: I am not observing the expected decrease in cell viability in my cancer cell line after this compound treatment. What could be the reason?
A5: There are several potential reasons for a lack of effect on cell viability:
-
Low TrkA Expression/Activation: The cell line you are using may not have sufficient levels of TrkA expression or constitutive activation of the TrkA pathway. It is crucial to use cell lines with confirmed TrkA overexpression or an activating NTRK1 fusion.
-
Incorrect Dosing: The concentrations of this compound used may be too low. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Compound Solubility Issues: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in cell culture media. Check for any precipitation.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome. High cell densities may lead to a reduced apparent effect of the inhibitor.
-
Duration of Treatment: The incubation time with this compound may be insufficient to induce a significant effect on cell viability. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Q6: The results of my cell viability assays are inconsistent between experiments. How can I improve reproducibility?
A6: Inconsistent results can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Variability: Ensure all reagents, including cell culture media, serum, and the this compound stock solution, are from consistent lots. Prepare fresh dilutions of this compound for each experiment from a validated stock.
-
Assay Technique: Standardize all steps of the assay, including cell seeding, treatment, and the addition of viability reagents. Pay close attention to incubation times and pipetting accuracy.
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
Western Blotting for TrkA Signaling
Q7: I am unable to detect a decrease in phosphorylated TrkA (p-TrkA) after this compound treatment in my western blot.
A7: This is a common issue when assessing the activity of a kinase inhibitor. Consider the following:
-
Low Basal p-TrkA Levels: The basal level of TrkA phosphorylation in your cell line may be too low to detect a significant decrease. Consider stimulating the cells with the TrkA ligand, Nerve Growth Factor (NGF), for a short period (e.g., 10-15 minutes) to induce a robust p-TrkA signal before treatment with this compound.
-
Suboptimal Antibody: The primary antibody against p-TrkA may not be sensitive or specific enough. Ensure your antibody is validated for the application and used at the recommended dilution.
-
Protein Degradation: Ensure that your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your protein samples.
-
Insufficient Treatment Time or Dose: The inhibition of TrkA phosphorylation is often a rapid process. A short treatment time (e.g., 1-2 hours) is usually sufficient. Also, confirm that you are using an effective concentration of this compound.
Q8: I am observing non-specific bands in my western blot for p-TrkA.
A8: Non-specific bands can obscure your results. To minimize them:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Blocking Conditions: Ensure adequate blocking of the membrane. Using 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-antibodies.
-
Washing Steps: Increase the number and/or duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.
Data Presentation
Pharmacokinetic and In Vitro Efficacy Data
Publicly available preclinical data on the IC50 values of this compound in specific cancer cell lines is limited. The following table provides representative data for a different allosteric TrkA inhibitor to give researchers an indication of the expected potency range for this class of compounds.
| Parameter | Value | Compound | Assay Type | Cell Line |
| TrkA IC50 | 3.3 µM | Allosteric TrkA Inhibitor (Hit Compound) | Cellular | - |
| TrkB/C IC50 | >50 µM | Allosteric TrkA Inhibitor (Hit Compound) | Cellular | - |
Note: The data in this table is for a representative allosteric TrkA inhibitor and is intended for illustrative purposes only.[5] Researchers should determine the IC50 of this compound in their specific experimental systems.
The following table summarizes pharmacokinetic parameters for this compound from a Phase 1 clinical trial.
| Dose | Trough Concentration (Ctrough) |
| 300 mg/day - 2400 mg/day | 5.3 - 727 ng/mL |
Source: First-time in-human study of this compound.[3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (IC50 Determination) Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line with known TrkA activation.
Materials:
-
TrkA-dependent cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Inhibition of TrkA Phosphorylation
This protocol outlines the procedure for detecting the inhibition of NGF-induced TrkA phosphorylation by this compound.
Materials:
-
Cell line expressing TrkA (e.g., PC12)
-
This compound
-
Nerve Growth Factor (NGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TrkA (Tyr490), anti-total TrkA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Serum-starve the cells for 4-6 hours before treatment to reduce basal receptor phosphorylation.
-
-
This compound Treatment and NGF Stimulation:
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TrkA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe with an antibody against total TrkA and then a loading control like β-actin.
-
Visualizations
Caption: this compound inhibits the TrkA signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
References
VMD-928 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for VMD-928, a selective and irreversible TrkA kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1] It functions as a dual allosteric and irreversible inhibitor, meaning it binds to a site other than the ATP-binding pocket of TrkA and forms a permanent bond.[2][3] This binding action acts like a "molecular glue," sticking two TrkA proteins together and preventing the activation of downstream signaling pathways that are crucial for tumor cell growth, survival, and invasion.[4][5] this compound has shown little to no activity against other kinases, including TrkB and TrkC, highlighting its selectivity.[2][3]
Q2: In what research areas is this compound being investigated?
A2: this compound is primarily being investigated for its potential as an anticancer agent in solid tumors and lymphomas that overexpress TrkA or harbor NTRK1 gene fusions.[1][2][6][7] Clinical trials have explored its use in various cancers, including adenoid cystic carcinoma, cholangiocarcinoma, lung cancer, pancreatic cancer, and squamous cell carcinoma of the head and neck.[4][5]
Q3: What are the known downstream signaling pathways of TrkA that this compound inhibits?
A3: TrkA activation by its ligand, nerve growth factor (NGF), initiates several downstream signaling cascades that promote cell survival and proliferation. This compound's inhibition of TrkA blocks these pathways, which include the RAS/MAPK/ERK pathway, the PI3K/AKT pathway, and the PLC-γ pathway.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound, a common issue with many small molecule kinase inhibitors which are often hydrophobic in nature.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | 1. Incorrect solvent selection: this compound may have poor solubility in the initial solvent choice. 2. Insufficient solvent volume: The concentration may be too high for the chosen solvent. 3. Low-quality solvent: The presence of water or other impurities in the solvent can reduce solubility. | 1. Use Dimethyl Sulfoxide (DMSO): For initial stock solutions, high-purity, anhydrous DMSO is recommended for most kinase inhibitors. 2. Increase solvent volume: Try to dissolve the compound in a larger volume of solvent to achieve a lower concentration. 3. Gentle warming and vortexing: Warm the solution to 37°C and vortex or sonicate to aid dissolution. 4. Use fresh, high-quality solvent: Ensure the DMSO is anhydrous and of high purity. |
| Precipitation occurs when diluting a DMSO stock solution into aqueous media (e.g., cell culture medium). | The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The rapid change in solvent polarity causes the compound to precipitate out of solution. | 1. Perform serial dilutions in DMSO: Before adding to the aqueous medium, perform one or more intermediate dilutions of the stock solution in DMSO. 2. Add dropwise while vortexing: Slowly add the diluted DMSO stock to the aqueous medium while continuously vortexing to ensure rapid and thorough mixing. 3. Maintain a low final DMSO concentration: The final concentration of DMSO in the experimental medium should typically be kept below 0.5% to avoid solvent-induced toxicity and to minimize precipitation. |
| Inconsistent experimental results or loss of compound activity over time. | Precipitation in the final working solution: The compound may be slowly precipitating out of the aqueous solution over the course of the experiment. Degradation of the compound: this compound may not be stable in the final working solution at the experimental temperature. | 1. Prepare fresh working solutions: Prepare the final aqueous dilutions of this compound immediately before each experiment. 2. Visually inspect for precipitation: Before adding the compound to cells or animals, visually inspect the solution to ensure it is clear. 3. Test for stability: If inconsistent results persist, consider performing a stability test of this compound in your specific experimental medium. |
This compound Signaling Pathway and Experimental Workflows
To assist researchers, the following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for troubleshooting solubility issues.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for TrkA Phosphorylation
Materials:
-
Cells of interest
-
This compound
-
Nerve Growth Factor (NGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-total-TrkA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for a few hours before treatment, if necessary.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with NGF for a short period (e.g., 5-15 minutes) to induce TrkA phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TrkA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total TrkA and a loading control (e.g., GAPDH) to normalize the results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. This compound|CAS 1802770-18-8|DC Chemicals [dcchemicals.com]
- 6. bcan.org [bcan.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Toxicity Profile of VMD-928: A Technical Support Resource
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited regarding the specific preclinical toxicology of VMD-928. For definitive guidance, please refer to the official regulatory filings and communications from the manufacturer.
Introduction
This compound is a selective, orally bioavailable inhibitor of Tropomyosin receptor kinase A (TrkA).[1] Its mechanism of action involves the inhibition of the neurotrophin-TrkA signaling pathway, which plays a role in the growth and survival of tumors overexpressing TrkA. While detailed preclinical toxicology reports for this compound are not publicly available, this guide provides a framework for understanding potential toxicities based on its mechanism of action and data from its ongoing clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Tropomyosin receptor kinase A (TrkA).[1] It functions by binding to TrkA and preventing its activation by neurotrophins. This, in turn, inhibits downstream signaling pathways that are crucial for the growth and survival of tumors that have an over-expression of TrkA.[1]
Q2: Have preclinical toxicology studies been conducted for this compound?
A2: Yes, as a prerequisite for initiating human clinical trials, this compound has undergone preclinical testing in animal models.[1] This is a standard part of the drug development process to assess the safety of an investigational product before it is administered to humans.
Q3: What are the known or potential target organs for toxicity with TrkA inhibitors?
A3: Based on the biological role of TrkA, potential target organs for toxicity could include the nervous system, given TrkA's role in neuronal survival and function. Off-target effects, although reportedly low for this compound, could theoretically impact other kinases. Clinical trial data provides the most relevant insights into potential human toxicities.
Q4: What adverse events have been observed in the clinical trials of this compound?
A4: The first-in-human Phase 1 clinical trial (NCT03556228) of this compound in patients with advanced solid tumors or lymphoma has provided some initial safety data. Common adverse events reported were primarily gastrointestinal and included dark stool, nausea or vomiting, and decreased appetite. Fatigue and elevated liver enzymes (predominantly at the highest dose of 2400 mg/day) were also observed.
Troubleshooting Potential Preclinical Experimental Issues
While specific preclinical data for this compound is limited, researchers conducting their own preclinical assessments of TrkA inhibitors may encounter the following issues.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected neurological signs in animal models (e.g., ataxia, altered gait) | On-target toxicity related to TrkA inhibition in the nervous system. | - Conduct a thorough neurological examination of the animals.- Consider dose reduction or less frequent dosing.- Evaluate nerve conduction velocity or perform histopathology of nervous tissues. |
| Elevated liver enzymes (ALT, AST) in bloodwork | Potential drug-induced liver injury (DILI). | - Correlate enzyme elevations with dose level and duration.- Perform histopathological analysis of liver tissue.- Investigate potential for drug-drug interactions if other compounds are co-administered. |
| Gastrointestinal distress (e.g., diarrhea, weight loss) | On-target or off-target effects on the gastrointestinal tract. | - Monitor food and water intake and body weight closely.- Administer the compound with food to potentially mitigate GI upset.- Perform histopathology of the GI tract. |
| Lack of in vivo efficacy at well-tolerated doses | Suboptimal pharmacokinetic properties or insufficient target engagement. | - Conduct pharmacokinetic studies to determine drug exposure.- Perform pharmacodynamic studies to measure TrkA inhibition in tumor tissue.- Consider alternative dosing regimens or formulation strategies. |
Experimental Protocols: A Generalized Approach
Detailed protocols for the preclinical toxicology studies of this compound are not publicly available. However, a typical preclinical toxicology program for a small molecule inhibitor like this compound would likely include the following components.
General Toxicology Studies
-
Species: Typically conducted in one rodent (e.g., rat or mouse) and one non-rodent species (e.g., dog or non-human primate).
-
Dose Escalation: A single ascending dose study to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Studies of varying durations (e.g., 7, 28, or 90 days) to assess toxicities from longer-term exposure.
-
Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology and clinical chemistry), and full histopathological examination of all major organs.
Safety Pharmacology Studies
-
Core Battery: Assessment of effects on the central nervous, cardiovascular, and respiratory systems.
-
Follow-up Studies: If concerns arise from the core battery or general toxicology studies, more specialized studies may be conducted.
Genetic Toxicology Studies
-
Ames Test: To assess for bacterial reverse mutation.
-
In vitro chromosomal aberration test in mammalian cells.
-
In vivo micronucleus test in rodents.
Visualizing Key Pathways and Processes
TrkA Signaling Pathway
The following diagram illustrates the simplified signaling pathway that this compound targets.
Caption: Simplified TrkA signaling pathway and the inhibitory action of this compound.
Generalized Preclinical Toxicology Workflow
This diagram outlines a typical workflow for preclinical safety assessment of a new chemical entity.
Caption: A generalized workflow for preclinical toxicology assessment.
References
Overcoming acquired resistance to VMD-928
Welcome to the VMD-928 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential acquired resistance to this compound. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: this compound is an investigational new drug. As of the latest updates, clinical data on acquired resistance mechanisms to this compound is not yet available. The following troubleshooting guides and FAQs are based on established principles of kinase inhibitor resistance and data from analogous targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A (TrkA), also known as NTRK1.[1] It has a dual mechanism of action, being both an allosteric (non-ATP competitive) and an irreversible inhibitor.[2][3] this compound acts as a molecular glue, bringing two TrkA proteins together, which inhibits TrkA function and its downstream signaling pathways, such as the MAPK/ERK pathway.[2][4] This targeted action is intended to halt the growth and spread of cancer cells that overexpress TrkA.[1]
Q2: How might acquired resistance to this compound develop?
While specific clinical data for this compound is not yet available, based on resistance mechanisms observed for other kinase inhibitors, including allosteric and irreversible inhibitors, we can hypothesize several potential mechanisms of acquired resistance:
-
On-Target Modifications:
-
Secondary Mutations in the TrkA Allosteric Binding Site: Similar to how mutations in the ATP-binding pocket confer resistance to ATP-competitive inhibitors, mutations could arise in the allosteric binding site of TrkA targeted by this compound.[5] These mutations might alter the conformation of the binding pocket, reducing the affinity of this compound.
-
TrkA Gene Amplification: An increase in the copy number of the NTRK1 gene (which encodes TrkA) could lead to overexpression of the TrkA protein. This could overwhelm the inhibitory capacity of a given dose of this compound.
-
-
Bypass Signaling Pathway Activation:
-
Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for TrkA signaling to drive proliferation and survival.[6][7][8][9] This could involve the upregulation or mutation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or downstream signaling components like KRAS or BRAF.[10][11][12]
-
-
Drug Efflux:
-
Phenotypic Changes:
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can be associated with drug resistance.
-
Histological Transformation: In some cases, tumors can change their histology, for example, to a small cell phenotype, which may be less dependent on the original oncogenic driver.[11]
-
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in a previously sensitive cell line model.
This guide provides a systematic approach to investigating the potential mechanisms of acquired resistance to this compound in a laboratory setting.
Step 1: Confirm Resistance
The first step is to quantitatively confirm the shift in sensitivity.
-
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an appropriate density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for the assessment of cell viability (typically 48-72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability versus the log of the this compound concentration and determine the half-maximal inhibitory concentration (IC50) for both the parental and resistant cell lines.
-
-
Data Interpretation:
| Fold Change in IC50 (Resistant vs. Parental) | Interpretation |
| > 3-10 fold | Indicates the development of significant drug resistance.[18] |
| 1-3 fold | May indicate emerging or low-level resistance. |
Step 2: Investigate On-Target Mechanisms
If resistance is confirmed, the next step is to investigate if the resistance is due to changes in the drug's target, TrkA.
-
Experimental Protocol: Next-Generation Sequencing (NGS) of the NTRK1 Gene
-
DNA/RNA Extraction: Isolate genomic DNA or RNA (for conversion to cDNA) from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries that include the entire coding sequence of the NTRK1 gene.
-
Sequencing: Perform deep sequencing on a platform such as Illumina MiSeq or Ion Torrent PGM.[19]
-
Bioinformatic Analysis: Align the sequencing reads to the reference human genome and call variants to identify any mutations in the NTRK1 gene in the resistant cells that are not present in the parental cells.[20][21][22][23]
-
-
Experimental Protocol: Western Blot for TrkA Expression
-
Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for TrkA, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP). Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands and quantify the relative expression levels of TrkA in the parental versus resistant cells.
-
Step 3: Investigate Bypass Signaling Pathways
If no on-target modifications are found, investigate the possibility of bypass pathway activation.
-
Experimental Protocol: Phospho-proteomic Analysis
-
Cell Treatment and Lysis: Treat both parental and resistant cells with this compound for a short duration (e.g., 2-6 hours) to observe immediate signaling changes. Lyse the cells under conditions that preserve protein phosphorylation.
-
Phosphopeptide Enrichment: Digest the proteins into peptides and enrich for phosphopeptides using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.[24][25]
-
Mass Spectrometry: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the changes in phosphorylation levels of proteins between the parental and resistant cells. Look for upregulation of phosphorylation in kinases belonging to parallel signaling pathways (e.g., EGFR, MET, PI3K/AKT).[26][27][28]
-
-
Experimental Protocol: Synergy Studies with Combination Therapy
-
Hypothesis-Driven Drug Selection: Based on the phospho-proteomic data, select inhibitors for the identified bypass pathways (e.g., an EGFR inhibitor if EGFR signaling is upregulated).
-
Combination Index (CI) Assay: Treat the resistant cells with this compound, the selected bypass pathway inhibitor, and a combination of both drugs at various concentrations.
-
Data Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI).
-
-
Data Interpretation:
| Combination Index (CI) Value | Interpretation |
| < 1 | Synergistic effect (the combination is more effective than the sum of the individual drugs).[29] |
| = 1 | Additive effect. |
| > 1 | Antagonistic effect. |
A synergistic effect would support the hypothesis that the targeted bypass pathway is mediating resistance.[30][31][32]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound and hypothesized routes of acquired resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
Protocol for Generating this compound Resistant Cell Lines
For researchers wishing to proactively study resistance, a this compound resistant cell line can be generated in the laboratory.
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line of interest.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20 for several days.[18]
-
Recovery Phase: Remove the drug-containing medium and allow the surviving cells to recover and repopulate the culture vessel.
-
Stepwise Dose Escalation: Once the cells are confluent, passage them and re-introduce this compound at a 1.5 to 2-fold higher concentration.[18]
-
Repeat Cycles: Repeat the cycle of drug exposure and recovery, gradually increasing the concentration of this compound. This process can take several months.[33]
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.[33] It is advisable to cryopreserve cells at various stages of resistance development.[18]
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Next generation sequencing improves detection of drug resistance mutations in infants after PMTCT failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identifying Antimicrobial Resistance and Virulence Factors Using Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 21. resistancecontrol.info [resistancecontrol.info]
- 22. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. illumina.com.cn [illumina.com.cn]
- 24. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identifying Novel Signaling Pathways: An Exercise Scientists Guide to Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Personalized phosphoproteomics identifies functional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phosphoproteomics Profiling to Identify Altered Signaling Pathways and Kinase-Targeted Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Immune consequences of tyrosine kinase inhibitors that synergize with cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scitechdaily.com [scitechdaily.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
VMD-928 Drug-Drug Interaction Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on conducting drug-drug interaction (DDI) studies for VMD-928. The following content, presented in a question-and-answer format, addresses potential issues and offers troubleshooting advice for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and what are the implications for drug-drug interactions?
Based on available clinical trial data for this compound (NCT03556228), there is a strong indication that it is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The exclusion of patients taking strong CYP3A4 inhibitors or inducers from clinical trials suggests a high potential for clinically significant drug-drug interactions.[1] Co-administration of this compound with drugs that modulate CYP3A4 activity could alter its plasma concentrations, potentially impacting its efficacy and safety profile.
Q2: Are there any known clinically significant drug-drug interactions with this compound?
Specific clinical drug-drug interaction studies for this compound have not been published. However, the exclusion criteria from the Phase I clinical trial (NCT03556228) strongly suggest a high risk of interactions with strong inhibitors and inducers of CYP3A4.[1][2][3] Concomitant use of these medications was prohibited in the trial to avoid potential toxicity or loss of efficacy.[1]
Q3: Why was acetaminophen (B1664979) (paracetamol) excluded in the this compound clinical trial?
The clinical trial protocol for this compound (NCT03556228) explicitly excludes the use of acetaminophen.[1] While the precise reason for this exclusion is not publicly detailed, it could be due to several factors, including potential for overlapping toxicities (e.g., liver toxicity) or a potential interaction that could affect the safety or efficacy evaluation of this compound. It is crucial for researchers to be aware of this exclusion and consider it in their clinical and preclinical study designs.
Troubleshooting Guide
Issue 1: Unexpected variability in this compound pharmacokinetic (PK) data across study subjects.
-
Possible Cause: Concomitant medication use affecting CYP3A4 activity.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Thoroughly review and document all concomitant medications taken by subjects, paying close attention to known CYP3A4 inhibitors and inducers.
-
Stratify Data: Analyze PK data by stratifying subjects based on their use of weak, moderate, or strong CYP3A4 modulators.
-
Genotyping: Consider genotyping subjects for polymorphisms in the CYP3A4 gene, which can lead to inter-individual differences in metabolic capacity.
-
Issue 2: Discrepancy between in vitro and in vivo DDI study results.
-
Possible Cause: Involvement of drug transporters or other metabolic pathways not evaluated in vitro.
-
Troubleshooting Steps:
-
Transporter Studies: Conduct in vitro studies to determine if this compound is a substrate or inhibitor of key uptake and efflux transporters (e.g., P-gp, BCRP, OATPs).
-
Reaction Phenotyping: Perform comprehensive reaction phenotyping studies using a panel of recombinant human CYP enzymes to identify all contributing metabolic pathways.
-
Animal Models: Utilize appropriate animal models (e.g., humanized liver mice) to better predict in vivo human DDI potential.
-
Data Presentation
Table 1: Potential Drug-Drug Interactions with this compound Based on Clinical Trial Exclusion Criteria
| Interacting Drug Class | Examples | Potential Effect on this compound | Recommendation |
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Clarithromycin, Ritonavir | Increased plasma concentrations, potential for increased toxicity | Avoid concomitant use. If unavoidable, consider dose reduction of this compound with close safety monitoring. |
| Strong CYP3A4 Inducers | Rifampin, Carbamazepine, Phenytoin, St. John's Wort | Decreased plasma concentrations, potential for reduced efficacy | Avoid concomitant use. If unavoidable, consider dose increase of this compound with close efficacy monitoring. |
| Acetaminophen (Paracetamol) | Tylenol, various combination products | Unknown, but excluded from clinical trials | Avoid concomitant use until the nature of the potential interaction is understood. |
Disclaimer: This table is based on inferences from clinical trial exclusion criteria and does not represent data from dedicated DDI studies.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
-
Objective: To determine the potential of this compound to inhibit major human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform.
-
Incubation: Pre-incubate this compound at a range of concentrations with the enzyme system. Initiate the reaction by adding the probe substrate and NADPH.
-
Analysis: Measure the formation of the substrate-specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value (concentration of this compound causing 50% inhibition of enzyme activity).
-
Protocol 2: Clinical Drug-Drug Interaction Study Design (this compound with a Strong CYP3A4 Inhibitor)
-
Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., itraconazole) on the pharmacokinetics of this compound in healthy volunteers.
-
Study Design: Open-label, two-period, fixed-sequence study.
-
Period 1: Administer a single oral dose of this compound and collect serial blood samples for PK analysis over 48-72 hours.
-
Washout: A suitable washout period.
-
Period 2: Administer the strong CYP3A4 inhibitor for several days to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single oral dose of this compound and collect serial blood samples for PK analysis.
-
-
PK Parameters: Calculate and compare AUC (Area Under the Curve) and Cmax (Maximum Concentration) of this compound with and without the inhibitor.
-
Safety: Monitor adverse events throughout the study.
Mandatory Visualizations
Caption: Logical relationship of potential this compound drug-drug interactions mediated by CYP3A4.
Caption: A hypothetical experimental workflow for the in vitro assessment of this compound's DDI potential.
References
VMD-928 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of VMD-928 in various experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA), which is encoded by the NTRK1 gene.[1][2] It functions by binding to TrkA and preventing its activation by its ligand, nerve growth factor (NGF).[1][3] This inhibition blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, survival, and proliferation in tumors that overexpress TrkA.[2] this compound is currently under investigation in clinical trials for the treatment of advanced solid tumors and lymphoma.[2][4][5]
Q2: What are the known chemical properties of this compound?
The chemical formula for this compound is C₃₁H₃₂N₄O₄, and its molecular weight is 524.61 g/mol .[6] It is also known by the synonyms VMD928 and TrkA inhibitor this compound.
Q3: In what solvents can this compound be dissolved?
For laboratory use, this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted into aqueous experimental buffers. It is crucial to minimize the final concentration of the organic solvent in the assay to avoid off-target effects.
Q4: How should this compound be stored?
As a general guideline for small molecules, this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. When stored as a solid, it should be kept in a cool, dry place.
Troubleshooting Guide: this compound Stability and Assay Interference
This guide addresses common issues that may arise when working with this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause 1: Degradation in aqueous buffer. Small molecules can be unstable in aqueous solutions due to hydrolysis or other chemical reactions.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment.
-
Assess the stability of this compound in your specific buffer over the time course of your experiment. An example protocol for assessing stability is provided below.
-
Consider if any components of your buffer, such as high pH or the presence of certain ions, could be contributing to degradation.
-
-
-
Possible Cause 2: Precipitation of the compound. this compound may have limited solubility in aqueous buffers, leading to precipitation, especially at higher concentrations.
-
Troubleshooting:
-
Visually inspect your solutions for any signs of precipitation.
-
Determine the solubility of this compound in your specific experimental buffer.
-
If solubility is an issue, consider the addition of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to the buffer to prevent aggregation.[7]
-
-
Issue 2: High background or false positives in fluorescence-based assays.
-
Possible Cause: Autofluorescence of this compound. The compound itself may fluoresce at the excitation and emission wavelengths used in your assay.
-
Troubleshooting:
-
Run a control experiment with this compound in the assay buffer without the other assay components (e.g., enzyme, substrate).
-
Measure the fluorescence at the same wavelengths used in your assay to determine if the compound contributes to the signal.
-
If autofluorescence is significant, consider using an alternative assay format (e.g., absorbance-based or luminescence-based) if possible.
-
-
This compound Stability Data in Common Experimental Buffers
The following table summarizes the hypothetical stability of this compound in commonly used experimental buffers over a 24-hour period at room temperature. This data is for illustrative purposes to guide experimental design.
| Buffer (pH 7.4) | Concentration (µM) | Percent Remaining after 8 hours | Percent Remaining after 24 hours |
| Phosphate-Buffered Saline (PBS) | 10 | 95% | 85% |
| Tris-Buffered Saline (TBS) | 10 | 92% | 80% |
| HEPES Buffer | 10 | 98% | 90% |
| RPMI-1640 + 10% FBS | 10 | 90% | 75% |
Note: This is illustrative data. It is highly recommended to perform your own stability assessment of this compound in your specific experimental system.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound over time in a specific buffer.
Materials:
-
This compound
-
Experimental Buffer of choice
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your experimental buffer.
-
Immediately inject a sample (t=0) onto the HPLC to determine the initial peak area corresponding to this compound.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.
-
Record the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for assessing this compound stability.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 1802770-18-8|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. GSRS [precision.fda.gov]
- 7. benchchem.com [benchchem.com]
VMD-928 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with VMD-928.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA).[1][2][3] Unlike traditional ATP-competitive inhibitors, this compound binds to an allosteric site on the TrkA protein.[2][4] This unique mechanism allows it to be effective against some mutations that confer resistance to ATP-competitive Trk inhibitors.[2][4] this compound acts as a molecular glue, inducing the dimerization of two TrkA proteins and inhibiting downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in TrkA-driven cancers.[4][5]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound in clinical trials?
In a Phase 1 clinical trial (NCT03556228), a dose-limiting toxicity of elevated bilirubin, aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT) was observed at a dose of 2400 mg/day.[6][7][8] This led to the establishment of the recommended Phase 2 dose (RP2D) at 1200 mg/day (administered as 600 mg twice daily).[6][7][8]
Q3: What are the most common adverse events observed with this compound?
Common adverse events reported in the Phase 1 trial include dark stool (35%), elevated liver enzymes (25%, primarily at the 2400 mg/day dose), fatigue (20%), nausea or vomiting (20%), and decreased appetite (20%).[8]
Q4: Is this compound active against TrkB and TrkC?
Preclinical data indicates that this compound is highly selective for TrkA and has demonstrated little to no activity against TrkB and TrkC in vitro.[2][4]
Troubleshooting Guides
This section addresses specific unexpected results that researchers might encounter during their experiments with this compound.
Unexpected In Vitro Cytotoxicity in a TrkA-Negative Cell Line
Scenario: You observe significant cytotoxicity in a cell line that does not express TrkA.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: While this compound is highly selective for TrkA, at high concentrations, it may inhibit other kinases or cellular proteins.
-
Recommendation: Perform a dose-response curve to determine the IC50 in the TrkA-negative cell line and compare it to the IC50 in a TrkA-positive line. A significantly higher IC50 in the negative line would suggest a potential off-target effect at supra-pharmacological concentrations.
-
-
Compound Purity and Formulation: Impurities in the this compound batch or issues with the vehicle used for dissolution could be causing non-specific toxicity.
-
Recommendation: Verify the purity of your this compound compound using analytical methods like HPLC-MS. Test the vehicle alone as a negative control in your cytotoxicity assay.
-
-
Experimental Artifact: The observed effect might be an artifact of the assay itself.
-
Recommendation: Use an alternative method to measure cell viability (e.g., trypan blue exclusion assay vs. a metabolic assay like MTT) to confirm the cytotoxic effect.
-
Lack of Efficacy in a TrkA-Positive Xenograft Model
Scenario: this compound shows potent activity in your TrkA-positive cell line in vitro, but fails to inhibit tumor growth in a corresponding xenograft model.
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic (PK) Issues: this compound may not be reaching sufficient concentrations in the tumor tissue.
-
Recommendation: Conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will help determine if the dosing regimen is adequate.
-
-
Metabolism of this compound: The compound may be rapidly metabolized in vivo, leading to sub-therapeutic concentrations.
-
Recommendation: Analyze plasma and tumor samples for the presence of this compound metabolites.
-
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response.
-
Recommendation: Analyze the tumor microenvironment for factors that could contribute to resistance, such as the expression of drug efflux pumps or the activation of bypass signaling pathways.
-
Development of Resistance to this compound
Scenario: After an initial response, your TrkA-driven cell line or xenograft model develops resistance to this compound.
Possible Causes and Troubleshooting Steps:
-
Secondary Mutations in TrkA: Although this compound is designed to overcome resistance to some ATP-competitive inhibitors, mutations in the allosteric binding site could theoretically emerge.
-
Recommendation: Sequence the TrkA gene in the resistant clones to identify potential mutations in the allosteric binding pocket.
-
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative survival pathways.
-
Recommendation: Use techniques like RNA sequencing or phospho-proteomic arrays to compare the signaling pathways in sensitive and resistant cells. This may reveal upregulated pathways that can be targeted in combination with this compound.
-
-
Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of this compound.
-
Recommendation: Perform qPCR or western blotting to assess the expression of common drug efflux pumps in your resistant model.
-
Data Presentation
Table 1: Summary of this compound Dose Escalation and Adverse Events from Phase 1 Clinical Trial (NCT03556228)
| Dose Level (mg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (≥20% incidence) |
| 300 - 1200 | 17 | None Reported | Dark Stool, Fatigue, Nausea/Vomiting, Decreased Appetite |
| 2400 | 3 | 1 (Elevated Bilirubin, AST, ALT) | Elevated Liver Enzymes |
Data compiled from publicly available clinical trial information.[6][7][8]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for TrkA Signaling
-
Cell Lysis: Treat TrkA-positive cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-TrkA, total TrkA, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an allosteric TrkA inhibitor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. Carebox Connect [connect.careboxhealth.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. researchgate.net [researchgate.net]
VMD-928 selectivity profiling against other kinases
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the kinase selectivity profile of VMD-928. Below you will find troubleshooting guides and frequently asked questions in a structured question-and-answer format to assist with your experimental design and data interpretation.
This compound Kinase Selectivity Profile
This compound is a first-in-class, orally bioavailable, allosteric, and irreversible selective inhibitor of Tropomyosin receptor kinase A (TrkA), also known as NTRK1.[1][2][3] Its high selectivity is a key feature of its mechanism of action.
Data Presentation: Kinase Selectivity
Quantitative data from a comprehensive in vitro screen of this compound against a large panel of kinases demonstrates its high selectivity for TrkA. While specific IC50 values for the entire panel are not publicly available, the key findings are summarized below.
| Target Kinase | Description | Selectivity Finding | Reference |
| TrkA (NTRK1) | Primary target; a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. | High Potency and Selectivity | [1][2][4] |
| TrkB (NTRK2) | Closely related neurotrophic receptor tyrosine kinase. | Little to no activity | [1][5] |
| TrkC (NTRK3) | Closely related neurotrophic receptor tyrosine kinase. | Little to no activity | [1][5] |
| Kinase Panel | A broad panel of 348 other kinases. | Little to no activity observed against the panel. | [1][5] |
Note: The high selectivity of this compound for TrkA over TrkB and TrkC is significant, as pan-Trk inhibitors can have off-target effects related to the inhibition of TrkB and TrkC.
Signaling Pathway and Experimental Workflow
TrkA Signaling Pathway and this compound's Point of Intervention
This compound allosterically and irreversibly binds to TrkA, preventing its activation and downstream signaling.
General Experimental Workflow for Kinase Selectivity Profiling
References
VMD-928 adverse events in clinical trials
Technical Support Center: VMD-928
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes a summary of adverse events observed in clinical trials, frequently asked questions with troubleshooting guides, and diagrams of key pathways and protocols.
This compound Adverse Events in Clinical Trials
The following table summarizes the common adverse events related to this compound as reported in the Phase 1 clinical trial (NCT03556228).[1]
| Adverse Event | Frequency | Notes |
| Dark Stool | 35% | --- |
| Elevated Liver Enzymes | 25% | Primarily observed at the 2400 mg/day dose.[1] |
| Fatigue | 20% | --- |
| Nausea or Vomiting | 20% | --- |
| Decreased Appetite | 20% | --- |
| Elevated Bilirubin, AST, and ALT | Dose-Limiting Toxicity (DLT) | One DLT was reported at the 2400 mg dose level.[1][2] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A (TrkA), which is encoded by the NTRK1 gene.[3][4] It has a dual mechanism, acting as both an allosteric (non-ATP competitive) and irreversible inhibitor.[4][5] This means it binds to a site on the TrkA protein distinct from the ATP-binding site and forms a permanent bond, effectively acting as a "molecular glue" that sticks two TrkA proteins together and inhibits their function.[2] This action prevents the activation of downstream signaling pathways, such as the ERK pathway, which are involved in tumor cell growth and survival.[2][3]
Q2: What are the most common adverse events observed with this compound in clinical trials?
A2: The most frequently reported treatment-related adverse events in the Phase 1 trial were primarily gastrointestinal.[1] These include dark stool (35%), elevated liver enzymes (25%), fatigue (20%), nausea or vomiting (20%), and decreased appetite (20%).[1]
Q3: We observed elevated liver enzymes in our preclinical model. Is this consistent with clinical findings?
A3: Yes, elevated liver enzymes were reported in 25% of patients in the Phase 1 clinical trial, particularly at the highest dose of 2400 mg/day.[1] A dose-limiting toxicity of elevated bilirubin, AST, and ALT was also observed at this dose level.[1][2] This suggests that hepatic function should be closely monitored during this compound administration, especially at higher concentrations.
Q4: How should we manage gastrointestinal side effects like nausea and decreased appetite in our animal studies?
A4: While specific management protocols for animal studies are not detailed in the clinical trial literature, the clinical findings of nausea, vomiting, and decreased appetite suggest that supportive care measures may be necessary. This could include ensuring proper hydration and nutrition, and potentially adjusting the dosing regimen if severe side effects are observed. The recommended Phase 2 dose in humans was determined to be 600 mg twice per day (1200 mg/day), a de-escalation from the 2400 mg/day dose where a DLT was observed.[1] This indicates that dose modification can mitigate adverse events.
Q5: What is the patient population for the clinical trials of this compound?
A5: The Phase 1 clinical trial (NCT03556228) enrolled adults with advanced solid tumors or lymphoma that were not responsive to or had progressed after standard therapies.[4][5][6][7] The study included non-biomarker-selected patients in the dose-escalation phase and is currently accruing patients in expansion cohorts with tumors known to have high TrkA protein expression, such as thymic carcinoma, mesothelioma, squamous cell carcinoma of the head and neck, ovarian cancer, hepatocellular carcinoma, and squamous cell carcinoma of the lung.[1]
Visualized Experimental Protocols and Signaling Pathways
Below are diagrams illustrating the TrkA signaling pathway and the workflow of the this compound Phase 1 clinical trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
Validation & Comparative
A Head-to-Head Comparison of VMD-928 and Larotrectinib for the Treatment of Trk Fusion Cancers
For Immediate Release
This guide provides a detailed comparison of VMD-928 and larotrectinib (B560067), two therapeutic agents targeting Tropomyosin receptor kinase (Trk) fusion proteins, which are oncogenic drivers in a variety of solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data on their mechanisms of action, efficacy, and resistance profiles, supported by experimental data and protocols.
Executive Summary
Larotrectinib, a first-generation, ATP-competitive, pan-Trk inhibitor, has demonstrated significant efficacy in Trk fusion-positive cancers, leading to its accelerated FDA approval. However, the emergence of acquired resistance, primarily through on-target mutations in the Trk kinase domain, presents a clinical challenge. This compound is a novel, first-in-class, allosteric, and irreversible TrkA-selective inhibitor currently in Phase 1 clinical development. Its distinct mechanism of action offers the potential to overcome resistance to ATP-competitive inhibitors like larotrectinib. This guide will delve into the specifics of each compound, presenting a clear comparison to inform research and development efforts in this therapeutic area.
Comparative Data Overview
The following tables summarize the key characteristics and available clinical data for this compound and larotrectinib.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Larotrectinib |
| Drug Class | Allosteric, irreversible TrkA inhibitor[1][2][3] | ATP-competitive, reversible pan-Trk inhibitor[1] |
| Target(s) | TrkA (NTRK1)[2] | TrkA (NTRK1), TrkB (NTRK2), TrkC (NTRK3)[4] |
| Mechanism | Binds to an allosteric site on TrkA, inducing a conformational change and irreversibly inhibiting its activity.[1][2][3] | Competes with ATP for binding to the kinase domain of Trk proteins, preventing phosphorylation and downstream signaling.[4] |
| Development Stage | Phase 1 clinical trial (NCT03556228)[2][5] | FDA Approved[6] |
Table 2: Preclinical and Clinical Efficacy
| Parameter | This compound | Larotrectinib |
| Preclinical Activity | In vitro activity against TrkA with no resistance to acquired ATP-site mutations like G667C.[1][2] | Demonstrated anti-tumor activity in in vitro and in vivo models with Trk fusions.[7][8] |
| Overall Response Rate (ORR) | Data from Phase 1 expansion cohorts are not yet fully available. One patient with adenoid cystic carcinoma had prolonged stable disease.[1] | 65% in a pooled analysis of 304 patients (IRC-assessed).[9] In treatment-naïve patients, the ORR was 77%.[10] |
| Duration of Response (DoR) | Not yet established. | Median of 43 months in a pooled analysis.[9] |
| Progression-Free Survival (PFS) | Not yet established. | Median of 28 months in a pooled analysis.[9] |
| Overall Survival (OS) | Not yet established. | Not reached at a median follow-up of 28.5 months in a pooled analysis.[11] |
| CNS Activity | Not yet reported. | Active in patients with CNS metastases.[11][12] |
Table 3: Safety and Resistance Profile
| Aspect | This compound | Larotrectinib |
| Recommended Dose | 600 mg twice daily (1200 mg/day) determined in Phase 1.[1] | 100 mg orally twice daily for adults.[13] |
| Common Adverse Events | Dark stool, elevated liver enzymes, fatigue, nausea/vomiting, decreased appetite.[3] | Fatigue, nausea, dizziness, vomiting, increased AST/ALT, cough, constipation, diarrhea.[13] |
| Resistance Mechanisms | In vitro, no resistance to acquired ATP-site mutations.[1][2] Clinical resistance mechanisms are not yet characterized. | On-target: Solvent front, gatekeeper, and xDFG motif mutations. Off-target: Activation of bypass signaling pathways (e.g., MAPK, PI3K/AKT). |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used in the evaluation of Trk inhibitors, primarily based on published studies of larotrectinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Trk kinases.
Methodology:
-
Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, a suitable substrate peptide (e.g., poly-Glu-Tyr), ATP, and the test compound at various concentrations.
-
Procedure:
-
The Trk kinase, substrate, and varying concentrations of the inhibitor are incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction proceeds for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped by adding a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence- or luminescence-based assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
Cell Viability Assay
Objective: To assess the effect of the compound on the viability of cancer cells harboring Trk fusions.
Methodology (using CCK-8 assay):
-
Cell Culture: Cancer cell lines with known NTRK fusions (e.g., COLO205, HCT116) are cultured in appropriate media.[14]
-
Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 3 x 10³ cells per well.[14]
-
After overnight adherence, cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 24-72 hours).[14][15]
-
Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well.[14]
-
The plate is incubated for 1-4 hours at 37°C.
-
Absorbance is measured at 450 nm using a microplate reader.[14]
-
Cell viability is calculated as a percentage of the untreated control cells.[4]
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Tumor cells from a cell line with a confirmed NTRK fusion or a patient-derived xenograft (PDX) are implanted subcutaneously into the flanks of the mice.[4]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor orally at a specified dose and schedule.[4]
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.[4]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess pathway inhibition).[4]
-
Visualizations
Signaling Pathway and Inhibitor Mechanism
Caption: Trk signaling pathways and mechanisms of inhibition by larotrectinib and this compound.
Experimental Workflow for Trk Inhibitor Evaluation
Caption: A generalized experimental workflow for the development of a Trk inhibitor.
Larotrectinib Resistance and the Role of this compound
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study to Test the Safety and Efficacy of the Drug Larotrectinib for the Treatment of Tumors With NTRK-fusion in Children [clin.larvol.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Efficacy and safety of larotrectinib as first-line treatment for patients with TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
VMD-928 vs. Entrectinib: A Comparative Guide for Researchers in the Face of NTRK Resistance
For Immediate Release to the Scientific Community
The emergence of acquired resistance to first-generation TRK inhibitors such as entrectinib (B1684687) presents a significant challenge in the treatment of NTRK fusion-positive cancers. This guide provides a detailed comparison of VMD-928, a novel allosteric TRK inhibitor, and entrectinib, an established multi-kinase inhibitor, with a focus on their utility in overcoming resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Entrectinib is a potent, ATP-competitive inhibitor of TRKA/B/C, ROS1, and ALK kinases that has demonstrated significant clinical efficacy in patients with NTRK fusion-positive solid tumors.[1][2] However, its long-term benefit is often limited by the development of on-target resistance mutations within the NTRK kinase domain. This compound is a first-in-class, oral, selective, and irreversible allosteric inhibitor of TrkA (NTRK1).[2][3][4] Its unique non-ATP competitive mechanism of action offers a promising strategy to circumvent the common resistance pathways that affect ATP-competitive inhibitors like entrectinib. While direct head-to-head preclinical data is limited in the public domain, this guide synthesizes the available information to facilitate an objective comparison.
Mechanism of Action
Entrectinib: A Multi-Kinase ATP-Competitive Inhibitor
Entrectinib functions by competing with ATP for binding to the kinase domain of TRK, ROS1, and ALK.[1][2] This inhibition blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[2]
This compound: A Selective, Allosteric, and Irreversible TrkA Inhibitor
This compound employs a distinct mechanism by binding to an allosteric site on the TrkA protein, rather than the ATP-binding pocket.[2][3] This binding is irreversible and is described as acting like a "molecular glue" that induces the dimerization of two TrkA proteins, leading to the inhibition of their function.[3] This non-competitive mechanism is designed to be effective even in the presence of mutations that alter the ATP-binding site and confer resistance to drugs like entrectinib.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and entrectinib. It is important to note that direct comparative studies under identical experimental conditions are not yet widely available in peer-reviewed literature.
Table 1: In Vitro Kinase and Cellular Potency
| Compound | Target | Mutation | IC50 (nM) | Cell Line | IC50 (nM) |
| Entrectinib | TRKA | Wild-Type | 1.7[5] | KM12 (TPM3-NTRK1) | 1.7[1] |
| TRKB | Wild-Type | 0.1[5] | |||
| TRKC | Wild-Type | 0.1[5] | |||
| ROS1 | Wild-Type | 0.2[5] | |||
| ALK | Wild-Type | 1.6[5] | |||
| NTRK1 | G667C | - | KM12SM-ER (TPM3-NTRK1 G667C) | 56.1[1] | |
| This compound | TrkA (NTRK1) | Wild-Type | Data not publicly available | Data not publicly available | Data not publicly available |
| TrkA (NTRK1) | G667C | Stated to have no in vitro resistance[2] | Data not publicly available | Data not publicly available | |
| TrkB (NTRK2) | Wild-Type | Little to no activity[2] | |||
| TrkC (NTRK3) | Wild-Type | Little to no activity[2] |
Table 2: Clinical Efficacy in NTRK Fusion-Positive Solid Tumors
| Parameter | Entrectinib | This compound |
| Overall Response Rate (ORR) | 57% - 61.2%[6][7] | Data from ongoing Phase 1/2 trials not yet mature |
| Median Duration of Response (DoR) | 10.4 - 20.0 months[7] | Data from ongoing Phase 1/2 trials not yet mature |
| Median Progression-Free Survival (PFS) | 11.2 - 13.8 months[7] | Data from ongoing Phase 1/2 trials not yet mature |
| Intracranial ORR | 54.5%[8] | Data not yet available |
| Phase of Development | Approved | Phase 1/2 Clinical Trials[9][10] |
Activity Against Resistance Mutations
Acquired resistance to entrectinib is frequently driven by on-target mutations in the NTRK kinase domain. The most clinically relevant mutations include:
-
Solvent Front Mutations: e.g., NTRK1 G595R, NTRK3 G623R
-
xDFG Motif Mutations: e.g., NTRK1 G667C
Entrectinib
Entrectinib loses significant efficacy in the presence of these mutations. For instance, the IC50 against the NTRK1 G667C mutation in a cellular model was shown to be 56.1 nM, a substantial increase from the 1.7 nM observed in the wild-type counterpart.[1]
This compound
This compound is specifically designed to overcome resistance mediated by mutations in the ATP-binding pocket. It has been reported to have no in vitro resistance to the NTRK1 G667C mutation.[2] However, comprehensive data on its activity against the prevalent solvent front mutation NTRK1 G595R is not yet publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of TRK inhibitors.
Kinase Inhibition Assay (Illustrative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human TRKA kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound or entrectinib) dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the kinase, peptide substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the europium-labeled anti-phosphotyrosine antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add enhancement solution and measure the TRF signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (Illustrative Protocol)
Objective: To assess the effect of a compound on the viability of cancer cells.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Cell culture medium and supplements
-
Test compounds (this compound or entrectinib) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the different concentrations of the test compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathways and mechanisms of resistance relevant to this compound and entrectinib.
Caption: NTRK fusion protein signaling pathway.
Caption: Mechanisms of entrectinib resistance and this compound action.
Conclusion
Entrectinib remains a valuable therapeutic option for treatment-naive patients with NTRK fusion-positive cancers. However, the emergence of acquired resistance necessitates the development of next-generation inhibitors. This compound, with its novel allosteric and irreversible mechanism of action, represents a promising strategy to overcome resistance to ATP-competitive inhibitors. While clinical data for this compound is still maturing, its preclinical profile, particularly its activity against the NTRK1 G667C mutation, suggests it could be a significant advancement in the management of entrectinib-resistant disease. Further preclinical studies directly comparing this compound and entrectinib against a broader panel of resistance mutations, along with results from ongoing clinical trials, will be crucial in defining the precise role of this compound in the evolving landscape of TRK-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. ntrkers.sparkcures.com [ntrkers.sparkcures.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
VMD-928: A Novel Approach to Overcoming Larotrectinib Resistance in TRK Fusion Cancers
For Immediate Release
This guide provides a comprehensive comparison of VMD-928 with other therapeutic alternatives for larotrectinib-resistant Tropomyosin Receptor Kinase (TRK) fusion cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to objectively evaluate the performance of these therapies.
Introduction to Larotrectinib (B560067) Resistance
Larotrectinib, a first-generation TRK inhibitor, has demonstrated significant efficacy in patients with TRK fusion-positive cancers. However, a substantial number of patients eventually develop resistance, limiting the long-term clinical benefit. Resistance is often driven by the acquisition of on-target mutations in the NTRK gene, particularly in the kinase domain, which interfere with larotrectinib binding.[1][2] These mutations can occur in several key regions, including the solvent front, the gatekeeper residue, and the xDFG motif.[1][2]
This compound: A Differentiated Mechanism of Action
This compound is an orally bioavailable, selective, allosteric, and irreversible inhibitor of TrkA (encoded by the NTRK1 gene).[3][4] Unlike ATP-competitive inhibitors such as larotrectinib, this compound binds to a distinct allosteric site on the TrkA protein.[3] This unique mechanism of action suggests that this compound may be effective against tumors that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding pocket.[3] Preclinical information suggests this compound has no in vitro resistance to acquired ATP-site mutations like G667C.[3]
Currently, this compound is being evaluated in a Phase 1 clinical trial (NCT03556228) for the treatment of solid tumors and lymphomas.[5][6][7][8] This trial is enrolling patients with TrkA protein overexpression or NTRK1 gene fusions, including those who have progressed on prior pan-Trk inhibitors like larotrectinib.[5][7]
Next-Generation TRK Inhibitors: Repotrectinib (B610555) and Selitrectinib (B610772)
To address larotrectinib resistance, next-generation TRK inhibitors, such as repotrectinib and selitrectinib, have been developed. These agents are designed to have activity against common resistance mutations.
Repotrectinib (TPX-0005) is a potent, compact macrocyclic inhibitor of TRK, ROS1, and ALK kinases.[9] Preclinical studies have demonstrated its ability to overcome a wide range of resistance mutations.
Selitrectinib (LOXO-195) is another next-generation TRK inhibitor designed to be active against acquired resistance mutations that emerge during treatment with first-generation TRK inhibitors.
Comparative Preclinical Efficacy
While specific quantitative preclinical data for this compound against a panel of larotrectinib-resistant mutations are not yet publicly available, extensive data exists for repotrectinib and selitrectinib, allowing for a comparative assessment of their activity.
| Target | Larotrectinib IC50 (nM) | Repotrectinib IC50 (nM) | Selitrectinib IC50 (nM) |
| Wild-Type Fusions | |||
| LMNA-TRKA | 1.1 | <0.2 | 1.1 |
| ETV6-TRKB | 2.5 | <0.2 | 1.4 |
| ETV6-TRKC | 0.9 | <0.2 | 1.0 |
| Solvent Front Mutations | |||
| LMNA-TRKA G595R | >1000 | 0.4 | 4.1 |
| ETV6-TRKB G639R | >1000 | 0.6 | 4.7 |
| ETV6-TRKC G623R | >1000 | 0.2 | 2.3 |
| Gatekeeper Mutations | |||
| LMNA-TRKA F589L | 620 | <0.2 | 21 |
| ETV6-TRKC F617I | >1000 | <0.2 | 34 |
| xDFG Motif Mutations | |||
| LMNA-TRKA G667C | >1500 | 14.6 | 124 |
| ETV6-TRKC G696A | >1500 | 67.6 | 341 |
| Data sourced from published preclinical studies.[9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of larotrectinib and the rationale for the efficacy of allosteric inhibitors like this compound in the context of resistance.
Caption: Larotrectinib competes with ATP for binding to the TRK fusion protein. Mutations in the ATP-binding pocket can prevent larotrectinib binding, leading to resistance.
Caption: this compound binds to an allosteric site, inducing a conformational change that inhibits the activity of the mutated TRK fusion protein.
Experimental Protocols
Ba/F3 Cell Proliferation Assay
The efficacy of TRK inhibitors is often evaluated using Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival.[10]
-
Cell Line Generation: Ba/F3 cells are engineered to express various TRK fusion proteins, including wild-type and those with specific resistance mutations.[10]
-
Culture Conditions: The engineered Ba/F3 cells are cultured in the absence of IL-3, making their proliferation dependent on the activity of the expressed TRK fusion protein.[10][11]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors (e.g., larotrectinib, repotrectinib, selitrectinib).
-
Viability Assessment: After a set incubation period (typically 72 hours), cell viability is measured using a luminescent assay, such as CellTiter-Glo.[12]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the potency of each inhibitor against the different TRK fusion variants.
Xenograft Models
In vivo efficacy is assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Implantation: Human cancer cell lines harboring specific NTRK fusions and resistance mutations are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Drug Administration: Mice are treated with the TRK inhibitors or a vehicle control, typically via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly to assess the anti-tumor activity of the compounds.
-
Data Analysis: Tumor growth inhibition is calculated to compare the efficacy of the different treatments.
Conclusion
The emergence of resistance to first-generation TRK inhibitors like larotrectinib has necessitated the development of novel therapeutic strategies. This compound, with its unique allosteric and irreversible mechanism of action, represents a promising approach to overcoming this resistance, particularly for on-target mutations within the ATP-binding domain of TrkA. While direct comparative preclinical data for this compound is still emerging, the extensive data available for next-generation inhibitors like repotrectinib and selitrectinib highlight the potential for these targeted therapies to provide significant clinical benefit to patients with larotrectinib-resistant TRK fusion cancers. Further clinical investigation of this compound is crucial to fully elucidate its efficacy and safety profile in this patient population.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. bcan.org [bcan.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of TrkA Inhibitors: From Bench to Bedside
For Researchers, Scientists, and Drug Development Professionals
The Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a crucial receptor tyrosine kinase involved in the development and function of the nervous system. However, chromosomal rearrangements leading to NTRK1 gene fusions can result in constitutively active TrkA fusion proteins, which act as oncogenic drivers in a wide array of adult and pediatric cancers. This has spurred the development of highly targeted TrkA inhibitors, ushering in a new era of "tumor-agnostic" therapies. This guide provides a comparative analysis of prominent TrkA inhibitors, presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
First-Generation TrkA Inhibitors: Paving the Way
The initial wave of TrkA inhibitors demonstrated remarkable efficacy in patients with TRK fusion-positive cancers, leading to landmark FDA approvals.
Larotrectinib (Vitrakvi®) is a highly selective inhibitor of all three Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[1] Its mechanism of action involves binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[1]
Entrectinib (Rozlytrek®) is a multi-kinase inhibitor that targets TRKA, TRKB, TRKC, as well as ROS1 and ALK kinases.[1][2] This broader activity profile allows it to be used in cancers driven by fusions involving any of these kinases.[3] Like larotrectinib, it acts as an ATP-competitive inhibitor.[4]
Next-Generation TrkA Inhibitors: Overcoming Resistance
A significant challenge with first-generation inhibitors is the emergence of acquired resistance, often through mutations in the TrkA kinase domain. Next-generation inhibitors were specifically designed to address this issue.
Selitrectinib (LOXO-195) is a next-generation TRK inhibitor developed to overcome acquired resistance mutations that can arise during treatment with first-generation inhibitors.[5] It is potent against wild-type TRK proteins and various resistance mutations, including the common "solvent front" mutations.[5][6]
Repotrectinib (Augtyro™) is another next-generation inhibitor with a compact, macrocyclic structure that allows it to bind effectively to both wild-type and mutated TRK kinases, including those with solvent front and gatekeeper mutations.[7] It also exhibits potent activity against ROS1 and ALK kinases.[8]
Comparative Efficacy and Selectivity
The following tables summarize the in vitro potency and clinical efficacy of these four TrkA inhibitors, providing a quantitative basis for comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| TRKA | 5 - 11[1] | 1 - 5[1][9] | <1[5] | 0.83[8] |
| TRKB | 5 - 11[1] | 1 - 5[1][9] | <1[5] | 0.05[8] |
| TRKC | 5 - 11[1] | 1 - 5[1][9] | <1[5] | 0.1[8] |
| ROS1 | >1000[10] | 7[4] | - | 0.07[8] |
| ALK | >1000[10] | 12[4] | - | 1.01[8] |
| TRKA G595R (Solvent Front Mutant) | >600[11] | >400-fold decrease[11] | 2.0 - 9.8[5] | 2[7] |
| TRKC G623R (Solvent Front Mutant) | >1000[12] | - | 2.0 - 9.8[5] | - |
| TRKA F589L (Gatekeeper Mutant) | - | - | 52[7] | <0.2[7] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here are compiled from multiple sources for comparative purposes.
Table 2: Clinical Efficacy in TRK Fusion-Positive Cancers (Overall Response Rate - ORR)
| Inhibitor | Patient Population | Overall Response Rate (ORR) |
| Larotrectinib | Adult and pediatric patients with TRK fusion-positive cancers | 75% - 81%[13][14][15][16][17] |
| Entrectinib | Adult patients with TRK fusion-positive solid tumors | 57% - 61.2%[18][19] |
| Selitrectinib | Patients with TRK fusion-positive cancers who have progressed on prior TRK inhibitors | 34%[20] |
| Repotrectinib | TKI-naïve patients with ROS1-positive NSCLC | 79%[21][22] |
| TKI-pretreated patients with ROS1-positive NSCLC | 38% - 41%[23] |
Note: ORR can vary based on the specific clinical trial, patient population, and assessment criteria. The data for Repotrectinib in a purely TRK fusion-positive cancer population is still emerging.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the TrkA signaling pathway and a typical experimental workflow.
Caption: The TrkA signaling pathway is activated by NGF, leading to downstream cascades that promote cell proliferation, survival, and differentiation. TrkA inhibitors block this pathway.
References
- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. mskcc.org [mskcc.org]
- 14. Larotrectinib Delivers 81% Overall Response Rate in an Expanded Dataset of 109 TRK Fusion Cancer Patients Across Ages and Tumor Types - BioSpace [biospace.com]
- 15. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. ascopubs.org [ascopubs.org]
- 18. fda.gov [fda.gov]
- 19. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Repotrectinib in ROS1 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
VMD-928: A Novel Allosteric Approach to Overcoming Resistance in TrkA-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to ATP-competitive inhibitors represents a significant challenge in the treatment of cancers driven by Tropomyosin receptor kinase A (TrkA) fusions and mutations. VMD-928, a first-in-class, orally bioavailable, allosteric, and irreversible TrkA-selective inhibitor, offers a promising strategy to circumvent this resistance. This guide provides a comparative analysis of this compound's activity against TrkA ATP-site mutations relative to established ATP-competitive inhibitors, supported by available preclinical data and detailed experimental methodologies.
Overcoming Resistance at the ATP-Binding Site
Acquired mutations within the ATP-binding pocket of the TrkA kinase domain are a primary mechanism of resistance to first- and second-generation Trk inhibitors. These mutations, such as the gatekeeper mutation F589L, the solvent front mutation G595R, and the xDFG motif mutation G667C, sterically hinder the binding of ATP-competitive drugs.
This compound employs a distinct mechanism of action. It binds to an allosteric site, a location outside of the highly conserved ATP-binding pocket.[1] This non-competitive binding allows this compound to inhibit TrkA activity irrespective of mutations at the ATP-binding site that confer resistance to other inhibitors.[1] Preclinical data indicates that this compound demonstrates no in vitro resistance to the TrkA G667C mutation.[1]
Comparative Inhibitory Activity
To contextualize the potential of this compound, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of several TrkA inhibitors against wild-type TrkA and key resistance mutations. While specific quantitative data for this compound against a broad panel of mutations is not yet publicly available, its qualitative profile suggests a significant advantage in overcoming resistance.
| Inhibitor | Mechanism | TrkA WT IC50 (nM) | TrkA G595R IC50 (nM) | TrkA G667C IC50 (nM) | TrkA F589L IC50 (nM) |
| This compound | Allosteric, Irreversible | Data Not Available | Data Not Available | No in vitro resistance | Data Not Available |
| Larotrectinib | ATP-competitive | ~1-24 | >600 | >600 | Data Not Available |
| Selitrectinib | ATP-competitive | ~0.6 | ~2.0 | ~9.8 | Data Not Available |
| Repotrectinib | ATP-competitive | <0.2 | <0.3 | ~14.6-67.6 | Data Not Available |
Note: IC50 values are compiled from various preclinical studies and may have been determined using different assay conditions. Direct comparison should be made with caution.
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the TrkA signaling pathway and the distinct inhibitory mechanisms of ATP-competitive inhibitors versus the allosteric inhibitor this compound.
Caption: TrkA signaling and inhibitor mechanisms.
Experimental Protocols
The determination of inhibitor potency against wild-type and mutant TrkA is typically conducted through biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified TrkA kinase domains.
General Protocol:
-
Reagents and Materials: Purified recombinant wild-type and mutant TrkA kinase domains, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (this compound or comparators) at various concentrations, and a detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody).
-
Assay Procedure:
-
The TrkA enzyme, substrate, and test compound are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using the chosen detection method.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based TrkA Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block TrkA autophosphorylation in a cellular context.
General Protocol:
-
Cell Lines: A suitable cell line (e.g., NIH-3T3 or Ba/F3) is engineered to express the full-length wild-type or mutant TrkA.
-
Assay Procedure:
-
Cells are seeded in microplates and cultured overnight.
-
Cells are then serum-starved to reduce basal kinase activity.
-
The cells are pre-incubated with various concentrations of the test inhibitor.
-
TrkA signaling is stimulated by the addition of its ligand, nerve growth factor (NGF), for cells expressing the wild-type receptor. Mutant TrkA may be constitutively active and not require ligand stimulation.
-
Following stimulation, the cells are lysed to release cellular proteins.
-
The level of phosphorylated TrkA is quantified using methods such as ELISA, Western blotting, or Meso Scale Discovery (MSD) assays, employing a phosphospecific TrkA antibody.
-
-
Data Analysis: The cellular IC50 value is determined by measuring the concentration of the inhibitor required to reduce TrkA phosphorylation by 50%.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of TrkA inhibitors against ATP-site mutations.
Caption: Preclinical evaluation workflow for TrkA inhibitors.
Conclusion
This compound represents a significant advancement in the development of TrkA inhibitors by employing an allosteric mechanism that is insensitive to mutations within the ATP-binding site. This approach holds the potential to provide a durable therapeutic option for patients with TrkA-driven cancers who have developed resistance to conventional ATP-competitive inhibitors. Further clinical investigation is ongoing to fully elucidate the efficacy and safety profile of this compound in this patient population.
References
Validating VMD-928 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of VMD-928, a selective allosteric and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA). We will explore established methodologies, compare this compound with other notable TrkA inhibitors, and provide detailed experimental protocols for key assays to enable researchers to objectively assess target engagement in a cellular context.
Introduction to this compound and its Target: TrkA
This compound is an orally bioavailable small molecule that selectively inhibits TrkA (also known as NTRK1), a receptor tyrosine kinase.[1][2] Unlike many kinase inhibitors that compete with ATP, this compound binds to an allosteric site on the TrkA protein.[3] This unique mechanism allows it to be effective against some mutations that confer resistance to ATP-competitive inhibitors.[3] TrkA is a key driver in various cancers through gene fusions or protein overexpression, making it a compelling therapeutic target.[3] Upon activation by its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Comparison of TrkA Inhibitors
Validating the efficacy and specificity of a novel inhibitor like this compound requires a direct comparison with other well-characterized compounds targeting the same kinase. Below is a summary of this compound and two widely used, FDA-approved Trk inhibitors, Larotrectinib and Entrectinib.
| Feature | This compound | Larotrectinib (Vitrakvi®) | Entrectinib (Rozlytrek®) |
| Target(s) | Selective for TrkA (NTRK1)[1][2] | Pan-Trk inhibitor (TrkA, TrkB, TrkC)[4][5][6] | Pan-Trk, ROS1, and ALK inhibitor[1][7][8] |
| Mechanism of Action | Allosteric and irreversible[3] | ATP-competitive, reversible[6] | ATP-competitive, reversible[9] |
| Clinical Status | Phase 1 clinical trials for solid tumors and lymphoma[10][11] | FDA-approved for TRK fusion-positive cancers[4][5] | FDA-approved for NTRK fusion-positive solid tumors and ROS1-positive NSCLC[1][7] |
Experimental Validation of Target Engagement
Confirming that this compound engages its target, TrkA, within a cellular environment is critical. The following are key experimental methods to validate target engagement.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in cells.[12][13] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12] This thermal shift is quantified by measuring the amount of soluble target protein remaining after heat treatment.[14]
Workflow Diagram:
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express TrkA to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, a comparator TrkA inhibitor (e.g., Larotrectinib), or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[15]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing phosphatase and protease inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[15]
-
-
Detection:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by Western blotting using an antibody specific for TrkA.
-
-
Data Analysis:
-
Quantify the band intensities for TrkA at each temperature.
-
Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Western Blotting for Downstream Signaling Inhibition
Principle: A functional consequence of this compound binding to TrkA is the inhibition of its kinase activity and downstream signaling. This can be assessed by measuring the phosphorylation status of TrkA itself (autophosphorylation) and key downstream effectors like ERK.[3] A reduction in the phosphorylation of these proteins upon this compound treatment provides strong evidence of target engagement and functional inhibition.
Signaling Pathway Diagram:
Caption: Simplified TrkA signaling pathway and the inhibitory action of this compound.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing TrkA and serum-starve them overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a comparator inhibitor for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce TrkA phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[16]
-
Incubate the membrane with primary antibodies specific for phospho-TrkA, total TrkA, phospho-ERK, and total ERK overnight at 4°C.[17][18][19]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels.
-
A dose-dependent decrease in the levels of phospho-TrkA and phospho-ERK in this compound-treated cells compared to the stimulated control demonstrates target inhibition.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[20][21][22] The assay uses a NanoLuc® luciferase-tagged TrkA protein and a fluorescent tracer that binds to the TrkA active site. When a test compound like this compound binds to TrkA, it displaces the tracer, leading to a decrease in the bioluminescence resonance energy transfer (BRET) signal.[23]
Workflow Diagram:
Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation:
-
Assay Treatment:
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
A dose-dependent decrease in the BRET ratio upon treatment with this compound indicates competitive binding and target engagement. The data can be used to determine the IC50 value for target binding in live cells.
-
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. The methods outlined in this guide—CETSA, Western blotting for downstream signaling, and the NanoBRET™ assay—provide a robust toolkit for researchers to confirm direct binding to TrkA, assess the functional consequences of this binding, and compare its performance with other TrkA inhibitors. By employing these techniques, scientists can generate the necessary data to confidently advance their research and drug development programs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Larotrectinib - Wikipedia [en.wikipedia.org]
- 5. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer - The ASCO Post [ascopost.com]
- 8. Entrectinib - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. clinicaltrial.be [clinicaltrial.be]
- 11. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma [ctv.veeva.com]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dbbiotech.com [dbbiotech.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 23. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. carnabio.com [carnabio.com]
VMD-928 Target Validation: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of VMD-928, a novel allosteric and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA), with other TrkA inhibitors for researchers, scientists, and drug development professionals. This document outlines supporting experimental data and detailed methodologies for target validation using Western blot analysis.
This compound is an orally bioavailable, selective small-molecule inhibitor of TrkA, a protein encoded by the NTRK1 gene.[1] Uncontrolled TrkA signaling is a known driver in various cancers, making it a critical therapeutic target.[1] this compound distinguishes itself from other TrkA inhibitors through its unique allosteric and irreversible mechanism of action, binding to a site other than the ATP-binding pocket.[2][3] This novel approach may offer advantages over traditional ATP-competitive inhibitors, particularly in overcoming acquired resistance.[3]
Comparative Analysis of TrkA Inhibitors
To objectively evaluate the performance of this compound, a comparison with established TrkA inhibitors, Larotrectinib and Entrectinib, is presented. Both Larotrectinib and Entrectinib are ATP-competitive inhibitors of Trk kinases.
Quantitative Data Summary
The following table summarizes the in vitro potency of these inhibitors against TrkA.
| Compound | Target(s) | Mechanism of Action | IC50 (TrkA) | Reference |
| This compound | TrkA (NTRK1) | Allosteric, Irreversible | Not Publicly Available | - |
| Larotrectinib | TrkA, TrkB, TrkC | ATP-Competitive, Reversible | 5-11 nM | [4] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | ATP-Competitive, Reversible | 1.7 nM | [5] |
Experimental Protocols
Western Blot Analysis for TrkA Phosphorylation
This protocol provides a detailed methodology for assessing the inhibition of TrkA phosphorylation in a cellular context, a key method for validating the efficacy of inhibitors like this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line with endogenous or overexpressed TrkA (e.g., PC12 or NIH/3T3-TrkA) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound or other TrkA inhibitors for a specified duration (e.g., 2 hours).
-
Stimulate the cells with a TrkA ligand, such as Nerve Growth Factor (NGF), at an appropriate concentration (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation. Include a non-stimulated control.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total TrkA and a loading control protein (e.g., β-actin or GAPDH).
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. The ratio of p-TrkA to total TrkA is calculated to determine the extent of inhibition.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the TrkA signaling pathway and the experimental workflow.
References
VMD-928: An In-Depth Analysis of its Monotherapeutic Potential and the Untapped Synergy in Combination Cancer Therapies
A stark gap in current research is the absence of preclinical and clinical data on the synergistic effects of VMD-928 with other cancer therapies. As of late 2025, the ongoing Phase 1 clinical trial (NCT03556228) is exclusively evaluating this compound as a monotherapy in patients with advanced solid tumors or lymphoma.[1][2][3] The trial's exclusion criteria, which prohibit recent treatment with chemotherapy, immunotherapy, or other anticancer agents, further underscore its focus on single-agent efficacy.[1][2][3] This guide, therefore, provides a comprehensive overview of this compound as a standalone treatment, while also exploring the theoretical potential for future combination strategies based on the broader class of TrkA inhibitors.
This compound: A Novel Allosteric and Irreversible TrkA Inhibitor
This compound is an orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[4][5][6] Its unique dual mechanism of action, being both allosteric and irreversible, distinguishes it from other Trk inhibitors.[5] By binding to a non-ATP-competitive site, this compound is designed to overcome resistance mechanisms associated with ATP-site mutations that can compromise the efficacy of first-generation inhibitors.[5] Preclinical data have demonstrated its high selectivity for TrkA with minimal activity against TrkB and TrkC.[5]
Mechanism of Action: The TrkA Signaling Pathway
The TrkA receptor, when activated by its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[4] These pathways include the RAS/MAPK, PI3K/AKT, and PLCγ signaling cascades.[4] In several cancers, aberrant activation of TrkA, through NTRK1 gene fusions or protein overexpression, acts as an oncogenic driver.[4] this compound intervenes by irreversibly binding to TrkA, preventing its activation and consequently inhibiting these downstream oncogenic signals.
This compound Monotherapy: The Phase 1 Clinical Trial (NCT03556228)
The ongoing, open-label, Phase 1 clinical trial is designed to assess the safety, pharmacokinetics, and preliminary antitumor activity of this compound monotherapy in adult patients with advanced solid tumors or lymphoma.[1][2][3] The study is divided into a dose-escalation phase and a cohort expansion phase for patients with tumors exhibiting TrkA overexpression.[1][2][3]
Experimental Protocol: A Summary
The following table outlines the key aspects of the NCT03556228 clinical trial protocol.
| Parameter | Description |
| Study Design | Open-label, multi-center, Phase 1, dose-escalation and cohort expansion study.[1][2][3] |
| Patient Population | Adults with histologically or cytologically confirmed advanced solid tumors or lymphoma that are refractory to standard therapies.[2] |
| Inclusion Criteria | ECOG performance status of 0 or 1; adequate organ function; archival tumor tissue available for TrkA expression analysis.[3] |
| Exclusion Criteria | Recent chemotherapy, immunotherapy, radiation, or investigational drug treatment; unresolved toxicities from prior therapies.[1][2][3] |
| Treatment | This compound administered orally.[6] |
| Primary Objectives | To assess the safety and tolerability of this compound and determine the recommended Phase 2 dose (RP2D).[1][2] |
| Secondary Objectives | To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, and to assess its antitumor activity.[1][2] |
Quantitative Data from the Phase 1 Trial
The following table summarizes the available quantitative data from the dose-escalation phase of the trial.
| Metric | Value | Source |
| Number of Patients (Dose Escalation) | 20 | [5] |
| Dose Levels | 300 mg/day to 2400 mg/day | [5] |
| Dose-Limiting Toxicity (DLT) at 2400 mg | 1 patient (elevated bilirubin, AST, ALT) | [5] |
| Recommended Phase 2 Dose (RP2D) | 1200 mg per day (600 mg twice daily) | [5] |
| Patients at RP2D | 15 | [5] |
| Tumor Types at RP2D | Adenoid cystic carcinoma, cholangiocarcinoma, lung cancer, pancreatic cancer, parotid cancer, squamous cell carcinoma of head and neck | [5] |
| Preliminary Efficacy at RP2D | One patient with adenoid cystic carcinoma had prolonged stable disease. | [5] |
The Path Forward: Exploring this compound in Combination Therapies
While no data currently exists for this compound in combination, the broader field of Trk inhibitors offers a rationale for future investigations. Acquired resistance is a known challenge with targeted therapies, and combination strategies are a key approach to overcoming it. For instance, the MET inhibitor crizotinib (B193316) has shown activity against resistance to the Trk inhibitor entrectinib. This highlights a potential avenue for this compound, where combining it with inhibitors of bypass signaling pathways could enhance its efficacy and durability.
Furthermore, the interplay between targeted therapies and the immune system is an area of active research. Combining Trk inhibitors with immune checkpoint inhibitors could potentially convert "cold" tumors into "hot" tumors, making them more susceptible to an immune attack.
The following diagram illustrates a hypothetical workflow for future preclinical studies investigating this compound in combination therapies.
Conclusion
This compound represents a promising next-generation TrkA inhibitor with a unique mechanism of action. The ongoing Phase 1 trial will provide crucial data on its safety and efficacy as a monotherapy. However, the true potential of this compound may lie in its future application within combination therapy regimens. Preclinical studies are urgently needed to identify synergistic partners for this compound, which could pave the way for more effective and durable treatment strategies for patients with TrkA-driven cancers. The scientific community awaits further data to unlock the full therapeutic value of this novel agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 3. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma [ctv.veeva.com]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Navigating VMD-928 Sensitivity: A Comparative Guide to Biomarkers for Researchers
For Immediate Release
This guide provides a comprehensive comparison of biomarkers for sensitivity to VMD-928, a novel, oral, selective, and irreversible allosteric inhibitor of Tropomyosin receptor kinase A (TrkA). Aimed at researchers, scientists, and drug development professionals, this document outlines the current understanding of this compound's mechanism of action and compares its predictive biomarkers with those of other established Trk inhibitors, such as larotrectinib (B560067) and entrectinib.
Introduction to this compound and the TrkA Signaling Pathway
This compound is a promising new agent in oncology, currently under investigation in a Phase 1 clinical trial (NCT03556228) for the treatment of advanced solid tumors and lymphomas.[1][2][3][4] Its primary target, TrkA, encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in neuronal development and function.[5][6] In the context of cancer, aberrant TrkA signaling, driven by either NTRK1 gene fusions or TrkA protein overexpression, can lead to uncontrolled cell proliferation, survival, and metastasis.[5][7][8][9] this compound inhibits TrkA, thereby blocking downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor growth.[5][6]
Key Biomarkers for TrkA Inhibitor Sensitivity
The primary biomarkers for predicting sensitivity to TrkA inhibitors fall into two main categories: NTRK gene fusions and TrkA protein overexpression.
NTRK Gene Fusions
NTRK1, NTRK2, and NTRK3 gene fusions are established oncogenic drivers and are the primary biomarkers for sensitivity to first-generation Trk inhibitors like larotrectinib and entrectinib.[10][11][12][13][14][15][16] These fusions lead to the expression of chimeric Trk proteins with constitutively active kinase domains, resulting in ligand-independent activation of downstream oncogenic signaling.
TrkA Protein Overexpression
While NTRK fusions are the hallmark for larotrectinib and entrectinib, the clinical development of this compound is notably focused on patients with tumors exhibiting TrkA protein overexpression, in addition to those with NTRK1 fusions.[1][2][3][4][17] Preclinical studies have shown that overexpression of TrkA can confer oncogenic properties and sensitivity to Trk inhibitors.[7][8][9] The ongoing Phase 1 trial for this compound is actively recruiting patients with TrkA overexpression-driven solid tumors.[2][3][18][4]
Comparison of Biomarker Performance: this compound vs. Alternatives
A direct quantitative comparison of biomarker performance between this compound and other Trk inhibitors is challenging due to the early stage of this compound's clinical development. However, we can summarize the available data and the primary biomarker strategies for each drug.
| Drug | Primary Biomarker(s) | Reported Efficacy in Biomarker-Positive Population |
| This compound | TrkA Protein Overexpression, NTRK1 Gene Fusions | Clinical data on efficacy based on biomarker status is not yet mature. The Phase 1 trial is ongoing to determine safety and preliminary efficacy in biomarker-selected populations.[1][2][3][4][17] |
| Larotrectinib | NTRK1/2/3 Gene Fusions | Overall Response Rate (ORR) of 75% in a pooled analysis of the first 55 adult and pediatric patients with NTRK fusion-positive solid tumors.[12] A later analysis showed a 69% ORR in 244 patients.[13] |
| Entrectinib | NTRK1/2/3 Gene Fusions, ROS1 Fusions, ALK Fusions | ORR of 57% in a pooled analysis of 54 adult patients with NTRK fusion-positive solid tumors.[11][14][19][20] An updated analysis of 121 patients showed an ORR of 61.2%.[21] |
Experimental Protocols for Biomarker Detection
Accurate and reliable detection of biomarkers is critical for patient selection. The following are detailed methodologies for the key experiments cited.
Immunohistochemistry (IHC) for TrkA Protein Overexpression
IHC is a widely used method to assess protein expression in tissue samples and is the primary screening method for patient enrollment in the this compound clinical trial.[2][3]
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a high pH antigen retrieval solution (e.g., EDTA buffer, pH 9.0) at 95-100°C for 20-40 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for TrkA (e.g., a rabbit monoclonal or polyclonal antibody) at a predetermined optimal dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) chromogen solution to visualize the antigen-antibody complex.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Scoring: Staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are assessed by a pathologist. An H-score (Histoscore) is often calculated using the formula: H-score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells) , resulting in a score from 0 to 300. The specific H-score cutoff for this compound sensitivity is currently under investigation in the clinical trial.
Next-Generation Sequencing (NGS) for NTRK Gene Fusions
NGS is a comprehensive method for detecting various genomic alterations, including gene fusions. RNA-based NGS is generally preferred over DNA-based NGS for fusion detection as it directly assesses transcribed fusion products.
Protocol:
-
Nucleic Acid Extraction: RNA is extracted from FFPE tumor tissue sections.
-
Library Preparation: RNA is converted to cDNA, and sequencing libraries are prepared using a targeted RNA sequencing panel that includes primers for NTRK1, NTRK2, and NTRK3.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing data is analyzed using a bioinformatics pipeline to identify fusion transcripts. This involves aligning reads to the human genome and detecting reads that span the breakpoints of known or novel gene fusions.
Fluorescence In Situ Hybridization (FISH) for NTRK Gene Fusions
FISH is a cytogenetic technique used to detect specific DNA sequences within chromosomes. Break-apart probes are commonly used to detect gene rearrangements.
Protocol:
-
Probe Hybridization: A pair of fluorescently labeled DNA probes that bind to regions flanking the NTRK1, NTRK2, or NTRK3 gene are hybridized to FFPE tissue sections.
-
Washing and Counterstaining: Unbound probes are washed away, and the cell nuclei are counterstained with DAPI.
-
Imaging and Analysis: Slides are visualized using a fluorescence microscope. In a normal cell, the two probes will appear as a single fused signal. In a cell with a gene rearrangement, the probes will be separated, appearing as distinct signals. A predefined percentage of cells with split signals is required to score the sample as positive for a gene fusion.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TrkA signaling and biomarker discovery can aid in understanding the rationale for targeted therapies.
Conclusion
The development of this compound and its focus on TrkA overexpression as a predictive biomarker represents a potential expansion of the patient population that could benefit from Trk-targeted therapies. While NTRK gene fusions remain a critical biomarker for larotrectinib and entrectinib, the investigation into TrkA overexpression for this compound sensitivity highlights the evolving landscape of precision oncology. Further clinical data from the ongoing this compound trials are eagerly awaited to fully elucidate the predictive power of TrkA overexpression and to establish its role alongside NTRK fusions in guiding the treatment of patients with advanced cancers. This guide serves as a foundational resource for researchers to understand the current state of biomarker-driven therapy targeting the TrkA pathway.
References
- 1. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 4. bcan.org [bcan.org]
- 5. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TrkA overexpression in non-tumorigenic human breast cell lines confers oncogenic and metastatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TrkA overexpression enhances growth and metastasis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
- 12. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. FDA Approves Entrectinib for NTRK-Fusion Cancers ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
- 15. mdnewsline.com [mdnewsline.com]
- 16. Solid tumors harboring NTRK fusion | Study 21993 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 17. researchgate.net [researchgate.net]
- 18. clinicaltrial.be [clinicaltrial.be]
- 19. JNCCN 360 - Non–Small Cell Lung Cancer - Early-Phase Studies of Entrectinib for the Treatment of <em>NTRK</em> Fusion–Positive Solid Tumors [jnccn360.org]
- 20. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
VMD-928: A Next-Generation TRKA Inhibitor - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and outcomes for VMD-928, a novel Tropomyosin receptor kinase A (TrkA) inhibitor, with established first-generation Trk inhibitors, larotrectinib (B560067) and entrectinib. This compound is a first-in-class oral, selective, allosteric, and irreversible inhibitor of TrkA, a clinically validated oncogenic driver in various solid tumors.[1][2] Its unique mechanism of action, targeting a non-ATP binding site, offers the potential to overcome resistance mechanisms associated with ATP-competitive inhibitors.[3][4]
Mechanism of Action and Preclinical Profile
This compound is an orally bioavailable small molecule that selectively targets and inhibits TrkA (also known as NTRK1).[5] Unlike first-generation pan-Trk inhibitors that compete with ATP for binding to the kinase domain, this compound binds to an allosteric site on the TrkA protein.[3][4] This binding is irreversible and acts as a "molecular glue," inducing the dimerization of two TrkA proteins and inhibiting their downstream signaling functions, such as the activation of ERK.[1][2] Preclinical studies have shown that this compound has little to no activity against TrkB (NTRK2) and TrkC (NTRK3), as well as a panel of 348 other kinases, highlighting its high selectivity.[3][4] This selectivity may translate to a more favorable safety profile compared to less selective inhibitors. Furthermore, its allosteric mechanism suggests it may retain activity against tumors that have developed resistance to ATP-competitive Trk inhibitors through mutations in the ATP-binding site, such as the G667C mutation.[3][4]
Below is a diagram illustrating the proposed signaling pathway of TrkA and the inhibitory action of this compound.
References
A Comparative Guide to VMD-928 and Other Allosteric TrkA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a high-affinity receptor for nerve growth factor (NGF) and a key player in neuronal survival, differentiation, and signaling. Dysregulation of the TrkA signaling pathway has been implicated in various cancers and pain states, making it a compelling target for therapeutic intervention. While traditional kinase inhibitors have typically targeted the ATP-binding site, a new class of allosteric inhibitors is emerging. These molecules bind to a site distinct from the active site, offering potential advantages in terms of selectivity and overcoming resistance to ATP-competitive drugs.
This guide provides a comparative overview of VMD-928, a novel allosteric and irreversible TrkA inhibitor, with other known allosteric inhibitors of the same target. The information is intended to assist researchers and drug development professionals in understanding the current landscape of allosteric TrkA inhibition.
This compound: A Novel Allosteric and Irreversible TrkA Inhibitor
This compound is an orally bioavailable small molecule that selectively targets TrkA.[1][2] Its unique mechanism of action is characterized by both allosteric and irreversible binding, distinguishing it from many existing TrkA inhibitors.[1][3] This dual mechanism involves acting as a "molecular glue" that stabilizes a non-functional conformation of two TrkA proteins.[3][4] A significant advantage of its non-ATP competitive nature is its ability to inhibit TrkA in tumors that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding site, such as the G667C mutation.[1]
This compound is currently being evaluated in a Phase 1 clinical trial (NCT03556228) for the treatment of advanced solid tumors and lymphomas.[1][5][6][7] Preclinical data suggests that this compound has little to no activity against other kinases, including the closely related TrkB and TrkC, indicating a high degree of selectivity.[1]
Other Allosteric TrkA Inhibitors
The landscape of allosteric TrkA inhibitors is still evolving. One notable example that has been in development is:
-
AK-1830 (ARRY-954): This compound, developed by Array BioPharma, is also a potent and orally available allosteric inhibitor of TrkA.[8] Its allosteric mechanism contributes to a high level of selectivity for TrkA over other Trk family members and off-target kinases.[8] Preclinical studies have demonstrated its efficacy in in vivo models of pain.[8] Asahi Kasei Pharma has been conducting clinical studies of AK-1830 for osteoarthritic pain and low back pain.[9]
Comparative Data
Detailed, head-to-head preclinical data for this compound against other allosteric TrkA inhibitors in the public domain is limited. The following table summarizes the available information.
| Feature | This compound | AK-1830 (ARRY-954) |
| Target | Tropomyosin receptor kinase A (TrkA) | Tropomyosin receptor kinase A (TrkA) |
| Mechanism of Action | Allosteric, Irreversible | Allosteric |
| Selectivity | Highly selective for TrkA over TrkB/C and 348 other kinases[1] | High selectivity over other Trk family members and off-target kinases[8] |
| Activity vs. Resistance Mutations | Active against acquired ATP-site mutations (e.g., G667C)[1] | Data not publicly available |
| Development Status | Phase 1 clinical trial for solid tumors and lymphoma (NCT03556228)[1][5][6][7] | Was in clinical studies for pain and inflammation[9] |
| Quantitative Preclinical Data (IC50, Ki, etc.) | Not publicly available in detail | Not publicly available in detail |
Signaling Pathways and Experimental Workflows
TrkA Signaling Pathway
Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for cell survival, proliferation, and differentiation. The primary pathways activated include:
-
RAS/MAPK Pathway: Regulates cell proliferation and differentiation.
-
PI3K/AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Involved in calcium signaling and other cellular processes.
Allosteric inhibition of TrkA by compounds like this compound prevents the conformational changes necessary for receptor activation, thereby blocking these downstream signals.
Experimental Workflow for Characterizing Allosteric TrkA Inhibitors
The following diagram outlines a general workflow for the preclinical evaluation of novel allosteric TrkA inhibitors.
Detailed Methodologies
Due to the limited availability of specific published protocols for this compound, the following are generalized methodologies for key experiments used in the characterization of kinase inhibitors.
Biochemical Kinase Assay (for IC50/Ki Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified TrkA by 50% (IC50) and to determine the inhibition constant (Ki).
-
Principle: The assay measures the phosphorylation of a substrate by the TrkA kinase domain in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.
-
General Protocol:
-
Recombinant human TrkA kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
For irreversible inhibitors, determination of the rate of inactivation (k_inact) and the dissociation constant for the initial reversible binding (K_I) is necessary to fully characterize their potency.
-
Cell-Based Proliferation Assay
-
Objective: To assess the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on TrkA signaling.
-
Principle: TrkA-dependent cancer cells (e.g., those with NTRK1 gene fusions) are cultured in the presence of the inhibitor. Cell viability or proliferation is measured after a set incubation period.
-
General Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of the test compound.
-
After an incubation period (typically 72 hours), cell viability is assessed using a reagent such as resazurin (B115843) or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®).
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is determined.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
-
Objective: To confirm that the inhibitor binds to TrkA within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
-
General Protocol:
-
Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble TrkA in the supernatant is quantified by methods such as Western blotting or ELISA.
-
A melting curve is generated by plotting the amount of soluble TrkA as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
This compound represents a promising new generation of TrkA inhibitors with its unique allosteric and irreversible mechanism of action. This approach holds the potential to overcome resistance mechanisms that limit the efficacy of traditional ATP-competitive inhibitors. While direct comparative preclinical data with other allosteric TrkA inhibitors like AK-1830 is not extensively available in the public domain, the distinct characteristics of this compound, particularly its irreversibility and activity against known resistance mutations, position it as a significant candidate for further investigation in the treatment of TrkA-driven cancers. As more data from preclinical and clinical studies become available, a more comprehensive comparison will be possible, further elucidating the therapeutic potential of this novel class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma [ctv.veeva.com]
- 6. Selective TrkA Inhibitor this compound to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 7. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 8. Array BioPharma And Asahi Kasei Pharma Corporation Announce Development And Commercialization Collaboration For Novel Pain And Inflammation Program [prnewswire.com]
- 9. Areas of Interest | Partnering | Asahi Kasei Pharma Corporation [asahi-kasei.co.jp]
VMD-928 specificity compared to TrkB and TrkC inhibitors
For Immediate Publication
[City, State] – [Date] – In the landscape of targeted cancer therapy, the specificity of a drug is paramount to its efficacy and safety. VMD-928, a clinical-stage therapeutic, emerges as a highly selective inhibitor of Tropomyosin receptor kinase A (TrkA), distinguishing itself from inhibitors that target the broader Trk family, including TrkB and TrkC. This guide provides a comprehensive comparison of this compound's specificity against representative TrkB and TrkC inhibitors, supported by available data and detailed experimental methodologies.
This compound is an orally bioavailable, allosteric, and irreversible inhibitor of TrkA, a receptor tyrosine kinase whose aberrant activation is a known driver in various cancers.[1] Its unique mechanism of action, targeting a non-ATP-binding site, confers a high degree of selectivity, a critical attribute for minimizing off-target effects. Preclinical data indicates that this compound has little to no activity against a broad panel of other kinases, including the closely related TrkB and TrkC receptors.[2][3]
Quantitative Comparison of Inhibitor Specificity
To illustrate the exceptional selectivity of this compound, the following table summarizes its inhibitory activity in comparison to established TrkB and TrkC inhibitors. While specific IC50 values for this compound against TrkB and TrkC are not publicly available, preclinical studies have consistently described its activity against these kinases as negligible.
| Inhibitor | Primary Target(s) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| This compound | TrkA | Data not publicly available | Very High / No Activity | Very High / No Activity | [2][3] |
| ANA-12 | TrkB | >10,000 | 12 (Kd) | >10,000 | Selleckchem |
| Cyclotraxin-B | TrkB | Not Available | 0.3 | Not Available | Tocris Bioscience |
| PF-06273340 | Pan-Trk | 6 | 4 | 3 | Selleckchem |
| Larotrectinib | Pan-Trk | 1.7 | 1.1 | 0.5 | MedChemExpress |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower value indicates greater potency. Data for comparative inhibitors is sourced from commercially available databases and may vary between experimental conditions.
Signaling Pathways of Trk Receptors
The Trk family of receptors, upon binding to their respective neurotrophin ligands, activate downstream signaling pathways crucial for cell survival and proliferation. The high specificity of this compound for TrkA ensures that only the TrkA-mediated signaling is inhibited, leaving the physiological functions of TrkB and TrkC intact.
Caption: Trk receptor signaling pathways and the specific inhibition of TrkA by this compound.
Experimental Protocols
The determination of inhibitor specificity is a cornerstone of preclinical drug development. While the specific protocols for this compound are proprietary, a general methodology for assessing kinase inhibitor selectivity is outlined below.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinases
-
Test compound (e.g., this compound) and control inhibitors
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the microplate wells.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound represents a significant advancement in precision oncology. Its allosteric and irreversible mechanism of action translates to a remarkable and clinically meaningful selectivity for TrkA. This high degree of specificity is anticipated to result in a more favorable safety profile compared to pan-Trk inhibitors by avoiding the inhibition of TrkB and TrkC, which are involved in crucial physiological processes in the nervous system. As this compound progresses through clinical trials, its distinct pharmacological profile holds the promise of a new, effective, and well-tolerated treatment option for patients with TrkA-driven malignancies.
References
Safety Operating Guide
Proper Disposal of VMD-928: A Procedural Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for VMD-928 is not publicly available. This compound is an investigational TrkA kinase inhibitor and, like many research compounds, should be handled as a potentially hazardous substance. The following guidelines are based on best practices for the disposal of potent, biologically active small molecules and investigational drugs in a laboratory setting. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations.
This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management and disposal of this compound and associated contaminated materials. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Essential Information for Chemical Disposal
A comprehensive risk assessment is the first step in safely managing chemical waste. While specific data for this compound is unavailable, the following table outlines the crucial information typically found in an SDS that informs proper disposal protocols. Researchers should strive to obtain this information from the compound supplier or through internal safety assessments.
| Data Category | Relevance to Disposal | Information to Obtain (for this compound) |
| Physical Properties | Determines appropriate container type and storage conditions. (e.g., solid, liquid, volatile) | Not publicly available. |
| Toxicological Data | Informs hazard classification (e.g., cytotoxic, mutagenic) and dictates handling precautions and waste segregation.[1] | Not publicly available. |
| Ecological Information | Indicates environmental hazards and determines if the substance requires specific treatment (e.g., incineration) to prevent ecological damage.[2] | Not publicly available. |
| Reactivity Data | Identifies chemical incompatibilities to prevent dangerous reactions in waste containers.[3][4] | Not publicly available. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before beginning any disposal procedures, ensure appropriate PPE is worn. This should include, at a minimum:
-
Double chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses with side shields or goggles.
-
A fully buttoned laboratory coat.
-
For handling powders or creating aerosols, a NIOSH-approved respirator in a certified chemical fume hood is necessary.[5]
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound must be treated as hazardous chemical waste.[5][6]
-
This includes unused or expired neat compounds, contaminated weighing papers, pipette tips, gloves, and other disposable labware.
-
Collect this waste in a designated, leak-proof, and sealable hazardous waste container. The container should be clearly labeled "Hazardous Waste" and list "this compound" as a constituent.[7][8]
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., stock solutions, experimental media) in a dedicated, sealed, and shatter-resistant hazardous waste container.[6]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your EHS department.[3][4]
-
The container must be kept closed except when adding waste.[7][8]
-
-
Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
-
3. Labeling and Storage:
-
All hazardous waste containers must be accurately labeled as soon as the first drop of waste is added.[8] The label must include:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[3]
4. Requesting Disposal:
-
Once a waste container is full (typically 90% capacity), or if the research project is complete, arrange for disposal through your institution's EHS department.[7][9]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[8][9]
-
All investigational drug waste is typically incinerated at a licensed hazardous waste facility to ensure complete destruction.[10][11]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbent material and any contaminated debris into a hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling VMD-928
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of the potent investigational compound VMD-928. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining the integrity of your research.
When handling V-928, a substance of unknown toxicity but presumed to be a potent hazardous compound, a comprehensive approach to personal protective equipment (PPE) is critical. Occupational exposure can occur through various routes, including skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] Therefore, stringent safety measures are not merely recommended but required.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE requirements for handling this compound. It is imperative that all personnel are trained in the proper donning, doffing, and disposal of this equipment.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Compound Receipt & Unpacking | Double Chemo Gloves | Chemo Gown | Face Shield and Mask | Full-face, powered air-purifying respirator (PAPR) with appropriate cartridges until no breakage is confirmed.[2] |
| Weighing & Reconstitution | Double Chemo Gloves | Chemo Gown | Face Shield and Goggles | N95 Respirator (if not in a Biological Safety Cabinet)[3] |
| Injectable Administration | Two pairs of chemotherapy gloves[3] | Permeability-resistant gown[2][3] | Face Shield and Mask combination[3] | Not generally required if performed in a certified BSC. |
| Handling Oral Formulations | Chemo Gloves | Chemo Gown | Safety Glasses | Surgical mask if opening or crushing tablets.[1] |
| Waste Disposal | Double Chemo Gloves | Chemo Gown | Face Shield and Goggles | N95 Respirator if handling powders or creating aerosols. |
| Spill Cleanup | Industrial thickness gloves (>0.45mm)[1] | Chemo Gown | Safety Goggles and Face Shield | N95 Respirator or higher, depending on spill size. |
Experimental Protocols: Donning and Doffing PPE
Donning Sequence:
-
Shoe Covers: Don two pairs of shoe covers before entering the designated handling area.[2]
-
Gown: Wear a disposable, back-closing gown with long sleeves and tight-fitting cuffs.[2][4]
-
Respiratory Protection: If required, don the appropriate respirator (e.g., N95 or PAPR).
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don the first pair of chemotherapy-tested gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves over the first, with the cuffs extending over the gown sleeves.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Remove the gown, folding it inward to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
-
Exit Anteroom: Step out of the immediate handling area.
-
Face/Eye Protection: Remove the face shield and goggles.
-
Respirator: Remove the respirator, if worn.
-
Shoe Covers: Remove the shoe covers.
-
Hand Hygiene: Perform a final hand washing.
Operational and Disposal Plans
Operational Plan:
-
All handling of this compound, especially activities that may generate aerosols or dust, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure.
-
Utilize closed system transfer devices (CSTDs) whenever possible to minimize exposure during drug transfer.[3]
-
All surfaces and equipment in the handling area must be decontaminated after each use.
-
Personnel who are pregnant or breastfeeding should be fully informed of the risks and may opt out of handling this compound.[1]
Disposal Plan:
-
All disposable PPE (gloves, gowns, shoe covers) is to be considered contaminated waste.[2]
-
Immediately after use, dispose of all contaminated materials in designated, clearly labeled hazardous waste containers.
-
Follow all institutional and regulatory guidelines for the disposal of cytotoxic and hazardous chemical waste.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Logical workflow for this compound PPE selection based on task-specific risk assessment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
